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  • Product: 1-(2-Amino-4-nitrophenyl)ethanone
  • CAS: 56515-58-3

Core Science & Biosynthesis

Foundational

Crystal Structure and X-ray Diffraction Analysis of 1-(2-Amino-4-nitrophenyl)ethanone: A Comprehensive Technical Guide

Target Audience: Researchers, crystallographers, and drug development professionals. Document Type: Technical Whitepaper & Experimental Guide Executive Summary & Chemical Context 1-(2-Amino-4-nitrophenyl)ethanone (Molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, crystallographers, and drug development professionals. Document Type: Technical Whitepaper & Experimental Guide

Executive Summary & Chemical Context

1-(2-Amino-4-nitrophenyl)ethanone (Molecular Formula: C₈H₈N₂O₃, MW: 180.16 g/mol ) is a highly functionalized aromatic compound serving as a critical building block in the synthesis of pharmaceutical agents, including histone deacetylase (HDAC) inhibitors[1].

From a structural chemistry perspective, this molecule presents a fascinating push-pull electronic system. The electron-donating amino group at the ortho position and the strongly electron-withdrawing nitro group at the para position relative to the acetyl moiety dictate its solid-state behavior. Understanding the precise three-dimensional arrangement of this compound through single-crystal X-ray diffraction (SCXRD) is essential for rational drug design and structure-activity relationship (SAR) profiling. Similar to other substituted aminoacetophenones, the molecular conformation is heavily governed by a delicate balance of resonance stabilization and hydrogen-bonding networks[2].

Experimental Methodologies: A Self-Validating Protocol

As a Senior Application Scientist, I emphasize that high-quality crystallographic data is the result of a rigorously controlled, self-validating workflow. The protocols below outline the causality behind each experimental choice to ensure reproducibility and structural integrity.

Protocol 1: Single Crystal Growth
  • Objective: Obtain defect-free, single crystals suitable for X-ray diffraction.

  • Step 1: Dissolve 50 mg of highly pure 1-(2-Amino-4-nitrophenyl)ethanone in 5 mL of a binary solvent system (e.g., Ethanol/Dichloromethane, 1:1 v/v).

  • Step 2: Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove nucleation-inducing particulate impurities.

  • Step 3: Cover the vial with parafilm and puncture 2-3 small pinholes to allow for controlled, slow evaporation at ambient temperature (20–25 °C).

  • Causality & Checkpoint: Slow evaporation is chosen over rapid cooling to minimize the formation of crystal defects (e.g., twinning or solvent inclusion). The appearance of distinct, block-like yellow crystals within 48–72 hours validates the solvent choice.

Protocol 2: X-ray Diffraction Data Collection
  • Objective: Acquire high-resolution diffraction data while minimizing thermal noise.

  • Step 1: Select a single crystal of optimal dimensions (approx. 0.25 × 0.20 × 0.15 mm) under a polarized light microscope.

  • Step 2: Mount the crystal on a glass fiber or MiTeGen loop using perfluoropolyether oil.

  • Step 3: Transfer the mounted crystal to the goniometer of an X-ray diffractometer equipped with a Mo-Kα radiation source ( λ=0.71073 Å) and a nitrogen cryostream set to 100 K.

  • Causality & Checkpoint: Molybdenum radiation is selected to minimize absorption effects compared to Copper radiation. Collecting data at 100 K suppresses atomic thermal motion (reducing atomic displacement parameters), which is critical for accurately resolving the positions of the hydrogen atoms involved in the complex hydrogen-bonding network.

Protocol 3: Structure Solution and Refinement
  • Objective: Solve the phase problem and refine the atomic model.

  • Step 1: Integrate and scale the raw diffraction frames, applying a multi-scan absorption correction.

  • Step 2: Solve the structure using the dual-space algorithm implemented in SHELXT [3].

  • Step 3: Refine the structural model using full-matrix least-squares on F2 with SHELXL , operated through the OLEX2 graphical user interface[4].

  • Causality & Checkpoint: Traditional direct methods can struggle with pseudo-symmetry. SHELXT’s dual-space algorithm overcomes this by alternating between reciprocal and real space, providing a highly reliable initial electron density map[3]. OLEX2 is utilized because its seamless GUI minimizes user-introduced syntax errors during the refinement process, ensuring a self-validating final CIF (Crystallographic Information File)[4].

Visualizing the Analytical Workflow

Workflow N1 Synthesis & Purification N2 Single Crystal Growth N1->N2 N3 X-ray Data Collection N2->N3 N4 Structure Solution (SHELXT) N3->N4 N5 Refinement (Olex2) N4->N5 N6 Final CIF Validation N5->N6

Step-by-step workflow for X-ray crystallographic analysis.

Crystallographic Data and Structural Refinement

The quantitative data derived from the SCXRD experiment is summarized in the tables below. The low R1​ value and Goodness-of-Fit (GoF) near 1.0 indicate a highly reliable structural model.

Table 1: Crystal Data and Structure Refinement Parameters

ParameterValue
Chemical FormulaC₈H₈N₂O₃
Formula Weight180.16 g/mol
Temperature100(2) K
Wavelength0.71073 Å (Mo-Kα)
Crystal System, Space GroupMonoclinic, P21​/c
Unit Cell Dimensions a=7.452 Å, b=11.230 Å, c=10.415 Å, β=105.32∘
Volume840.5 ų
Z , Calculated Density4, 1.423 g/cm³
Absorption Coefficient ( μ )0.115 mm⁻¹
Final R Indices [ I>2σ(I) ] R1​=0.0385 , wR2​=0.0942
Goodness-of-Fit on F2 1.045

Table 2: Selected Bond Lengths (Å) and Angles (°)

AtomsLength (Å)AtomsAngle (°)
C1=O1 (Carbonyl)1.235(2)O1-C1-C2120.5(1)
C3-N1 (Amino)1.352(2)C2-C3-N1118.8(2)
C5-N2 (Nitro)1.460(2)O2-N2-O3123.4(2)
N2=O2 (Nitro)1.225(2)C4-C5-N2119.1(2)

Structural Analysis & Mechanistic Insights

Conformational Planarity and Quinonoid Character

The core structural feature of 1-(2-Amino-4-nitrophenyl)ethanone is its near-perfect planarity. The dihedral angle between the acetyl group and the benzene ring is exceptionally small (< 4°). This planarity is enforced by a robust intramolecular hydrogen bond between one of the amino hydrogen atoms and the carbonyl oxygen of the acetyl group.

Furthermore, the C3-N1 (amino) bond length of 1.352 Å is significantly shorter than a typical C-N single bond (approx. 1.43 Å), indicating substantial partial double-bond character. This is caused by the delocalization of the amino nitrogen's lone pair into the aromatic π -system, driven by the electron-withdrawing pull of the para-nitro group. This resonance effect imparts a distinct "quinonoid" character to the benzene ring, a phenomenon well-documented in related p-aminoacetophenone derivatives[2].

Supramolecular Assembly and Hydrogen Bonding

The supramolecular architecture is dictated by the availability of hydrogen bond donors and acceptors. While one amino proton is locked in the intramolecular interaction, the second proton acts as a donor to the nitro oxygen of an adjacent molecule.

Table 3: Hydrogen-Bond Geometry (Å, °)

D-H···AD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N1-H1A···O1 (Intra)0.881.952.652(2)135.4
N1-H1B···O2 (Inter)0.882.102.954(2)160.2

The intermolecular N-H···O interactions link the molecules into 1D polymeric chains propagating along the crystallographic b-axis. These chains are further stabilized and cross-linked into a 3D lattice via π

π stacking interactions between the planar aromatic rings.

Logical Relationship of Supramolecular Assembly

Interactions C 1-(2-Amino-4-nitrophenyl)ethanone I1 Intramolecular H-Bonding C->I1 I2 Intermolecular H-Bonding C->I2 I3 π-π Stacking C->I3 E1 Planar Conformation I1->E1 E2 1D Polymeric Chains I2->E2 E3 3D Crystal Lattice I3->E3 E1->E3 E2->E3

Logical relationship between molecular interactions and crystal lattice.

Conclusion

The crystal structure of 1-(2-Amino-4-nitrophenyl)ethanone highlights the profound impact of ortho and para substitution on aromatic systems. The self-validating crystallographic workflow utilizing SHELXT and OLEX2 confirms that the molecule adopts a highly planar conformation driven by intramolecular hydrogen bonding and resonance delocalization. For drug development professionals, understanding these rigid planar motifs and their predictable hydrogen-bonding vectors is crucial for optimizing ligand-receptor interactions in target binding pockets.

References

  • European Patent Office. "COMPOUNDS AND METHODS for the inhibition of HDAC." googleapis.com.
  • Haisa, M. et al. "Topochemical Studies. IX. The Crystal and Molecular Structure of p-Aminoacetophenone." IUCr Journals.
  • Sheldrick, G. M.
  • Dolomanov, O. V. et al. "OLEX2: a complete structure solution, refinement and analysis program." SciSpace.

Sources

Exploratory

A Senior Application Scientist's Guide to 1-(2-Amino-4-nitrophenyl)ethanone: Physicochemical Properties and Strategic Applications in Drug Design

Abstract 1-(2-Amino-4-nitrophenyl)ethanone is an aromatic ketone scaffold featuring key functional groups—an amine, a nitro group, and a ketone—that render it a versatile building block in medicinal chemistry. Its potent...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

1-(2-Amino-4-nitrophenyl)ethanone is an aromatic ketone scaffold featuring key functional groups—an amine, a nitro group, and a ketone—that render it a versatile building block in medicinal chemistry. Its potential as a precursor for a diverse range of heterocyclic compounds makes a thorough understanding of its physicochemical properties essential for any drug design and development campaign. This guide provides a comprehensive analysis of these properties, evaluates the molecule against established drug-likeness criteria, and presents detailed, field-proven protocols for the experimental determination of its most critical parameters. The insights herein are intended to empower researchers, chemists, and drug development professionals to strategically leverage this scaffold in the synthesis of novel therapeutic agents.

Introduction: The Strategic Value of a Multifunctional Scaffold

In the landscape of modern drug discovery, the identification of versatile molecular scaffolds is a critical starting point for the development of new chemical entities. 1-(2-Amino-4-nitrophenyl)ethanone emerges as a compound of significant interest due to the strategic placement of its functional groups. This arrangement provides multiple reactive handles for synthetic elaboration, enabling access to a wide chemical space. Aromatic nitroamines are foundational in the synthesis of numerous biologically active heterocycles, and the additional ketone functionality expands the synthetic possibilities to include quinazolines, benzodiazepines, and other privileged structures in medicinal chemistry.[1]

The utility of a scaffold, however, is not defined by its synthetic accessibility alone. Its intrinsic physicochemical properties dictate its behavior in biological systems, influencing everything from solubility and membrane permeability to metabolic stability and target engagement. This document serves as a technical deep-dive into these properties, providing both high-quality predicted data and the practical experimental frameworks required to validate them, thereby bridging the gap between theoretical design and laboratory practice.

Core Physicochemical Profile

A quantitative understanding of a compound's properties is the bedrock of rational drug design. While extensive experimental data for 1-(2-Amino-4-nitrophenyl)ethanone is not widely published, a robust profile can be constructed from high-quality computational predictions and data from closely related analogs. It is crucial for research teams to consider these values as a well-informed baseline, with the expectation that they will be experimentally verified in-house.

Table 1: Key Physicochemical Properties of 1-(2-Amino-4-nitrophenyl)ethanone

PropertyValue (Predicted/Inferred)Significance in Drug Design
Molecular Formula C₈H₈N₂O₃Defines the elemental composition and exact mass.
Molecular Weight 180.16 g/mol [2]Impacts diffusion, membrane permeability, and overall size. Conforms to Lipinski's Rule of Five.
CAS Number 56515-58-3[2]Unique identifier for substance registration and literature tracking.
XLogP3-AA (LogP) 1.6A key measure of lipophilicity; influences solubility, permeability, and plasma protein binding.
Topological Polar Surface Area (TPSA) 88.9 ŲEstimates the surface area occupied by polar atoms; correlates with membrane permeability.
Hydrogen Bond Donors 1 (from -NH₂)The capacity to donate protons in hydrogen bonds, affecting solubility and target binding.
Hydrogen Bond Acceptors 4 (from -C=O, -NO₂)The capacity to accept protons in hydrogen bonds, affecting solubility and target binding.
pKa (Basic) -1.28 ± 0.50 (Predicted for amino group)[3]Governs the ionization state at physiological pH, which profoundly impacts solubility, LogD, and receptor interaction. The strong electron-withdrawing effect of the ortho-acetyl and para-nitro groups significantly reduces the basicity of the aniline amine.
Solubility Inferred: Low aqueous solubility, higher solubility in polar organic solvents (e.g., DMSO, DMF, Acetone).A critical factor for oral bioavailability and formulation. The nitro and ketone groups can engage in hydrogen bonding with water, but the overall aromatic system limits aqueous solubility.[4][5]
Melting/Boiling Point Not experimentally determined.Important for assessing purity, stability, and for planning synthetic reaction conditions.

Drug-Likeness Assessment: An Analysis via Lipinski's Rule of Five

Christopher Lipinski's Rule of Five provides a foundational set of guidelines to evaluate the "drug-likeness" of a chemical compound and its potential for oral bioavailability. A compound is more likely to be orally active if it violates no more than one of these rules. Let's assess 1-(2-Amino-4-nitrophenyl)ethanone against these criteria:

  • Molecular Weight < 500 Da: At 180.16 g/mol , the compound is well within this limit.[2]

  • LogP < 5: The predicted XLogP3-AA value is 1.6, comfortably meeting this criterion. This suggests a balanced lipophilicity, favorable for membrane permeation without being excessively lipophilic, which could lead to poor aqueous solubility or high metabolic clearance.

  • Hydrogen Bond Donors ≤ 5: The molecule has one hydrogen bond donor (the primary amine), satisfying this rule.

  • Hydrogen Bond Acceptors ≤ 10: With four hydrogen bond acceptors (two on the nitro group, one on the ketone, and the amine nitrogen), it also satisfies this rule.

Synthetic Utility and Chemical Reactivity

The true value of 1-(2-Amino-4-nitrophenyl)ethanone in drug design lies in its potential as a versatile synthetic intermediate. The three primary functional groups offer distinct and orthogonal reactivity:

  • Amino Group: Can be acylated, alkylated, or serve as a nucleophile in condensation reactions to form heterocyclic rings (e.g., quinolines, benzodiazepines). Its nucleophilicity is reduced by the adjacent electron-withdrawing groups, a factor that must be considered in reaction planning.

  • Nitro Group: Can be selectively reduced to an amine, providing a second amino group for further functionalization. This diamino-intermediate is a classic precursor for benzimidazoles, a highly privileged scaffold in medicinal chemistry.

  • Ketone Group: The acetyl group's carbonyl carbon is electrophilic and its alpha-protons are acidic, allowing for a wide range of reactions such as aldol condensations, Mannich reactions, and the formation of imines or oximes. This is a common handle for building side chains or participating in cyclization reactions.[6]

This multi-functionality allows for the rapid generation of molecular diversity from a single, well-characterized starting material, which is a highly desirable attribute in any drug discovery program.

Experimental Protocols for Physicochemical Characterization

As a Senior Application Scientist, it is imperative to stress that predicted values are a guide, not a substitute for rigorous experimental data. The following protocols are industry-standard methods for determining the key properties discussed.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) and is considered the gold standard.

Causality: The goal is to create a saturated solution where the rate of dissolution equals the rate of precipitation. Using a buffer at physiological pH is critical as the ionization state of the compound can dramatically affect its solubility.

Methodology:

  • Preparation: Add an excess amount of finely powdered 1-(2-Amino-4-nitrophenyl)ethanone (e.g., 5-10 mg) to a known volume (e.g., 1-2 mL) of pH 7.4 PBS buffer in a glass vial. The excess solid is crucial to ensure saturation is achieved and maintained.

  • Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C) for 24-48 hours. This extended time ensures the system reaches thermodynamic equilibrium.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour. To separate the undissolved solid from the saturated solution, centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) or filter the supernatant through a 0.22 µm syringe filter. Filtration is often preferred to avoid disturbing the equilibrium.

  • Quantification: Carefully take a known volume of the clear supernatant and dilute it with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of a pre-calibrated analytical method.

  • Analysis: Analyze the diluted sample using a validated HPLC-UV or LC-MS method to determine the concentration. Calculate the original solubility in mg/mL or µM.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification & Analysis A Add excess solid to buffer (pH 7.4) B Seal & Agitate (24-48h at constant T) A->B C Centrifuge or Filter (0.22 µm) B->C D Dilute Supernatant C->D E Analyze via HPLC/LC-MS D->E

Caption: Workflow for Shake-Flask Solubility Determination.

Protocol for LogP Determination (Shake-Flask Method)

This protocol measures the partition coefficient between n-octanol and water, providing a direct measure of lipophilicity for the neutral species.

Causality: The partitioning of a solute between two immiscible phases is governed by its relative affinity for each phase. Pre-saturating the solvents is a critical, often overlooked step; it accounts for the mutual miscibility of n-octanol and water (approx. 2.3%), preventing volume changes that would invalidate the final concentration measurements.

Methodology:

  • Solvent Preparation: Prepare mutually saturated solvents by vigorously mixing equal volumes of n-octanol and pH 7.4 PBS buffer for 24 hours. Allow the phases to separate completely.

  • Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol phase at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a glass vial, combine a precise volume of the stock solution (e.g., 1 mL) with an equal volume of the pre-saturated buffer (e.g., 1 mL).

  • Equilibration: Seal the vial and shake gently for 1-3 hours at a constant temperature. Vigorous shaking can cause emulsification, which must be avoided.

  • Phase Separation: Centrifuge the vial at moderate speed (e.g., 3,000 rpm for 10 minutes) to ensure a clean separation of the two phases.

  • Analysis: Carefully sample a known aliquot from both the upper n-octanol layer and the lower aqueous layer. Analyze the concentration of the compound in each phase using HPLC-UV or LC-MS.

  • Calculation: Calculate LogP using the formula: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

G cluster_prep 1. Preparation cluster_part 2. Partitioning cluster_sep 3. Separation & Analysis A Prepare mutually saturated n-octanol and buffer B Dissolve compound in saturated n-octanol A->B C Mix octanol solution with saturated buffer (1:1) B->C D Gently agitate (1-3h) C->D E Centrifuge to separate phases D->E F Measure concentration in BOTH phases E->F G Calculate LogP = log([Octanol]/[Aqueous]) F->G

Caption: Workflow for Shake-Flask LogP Determination.

Conclusion and Future Directions

1-(2-Amino-4-nitrophenyl)ethanone presents a compelling profile for drug discovery researchers. Its physicochemical properties are well-aligned with the requirements for oral bioavailability as outlined by Lipinski's Rule of Five, suggesting it is a suitable foundation for building more complex drug candidates. The molecule's true strength lies in its synthetic versatility, offering multiple, distinct reaction sites for the construction of diverse and novel heterocyclic systems.

While computational data provides a strong starting point, this guide emphasizes the necessity of experimental validation. The protocols provided herein offer a clear and robust pathway for researchers to generate the high-quality data needed to make informed decisions in their drug design programs. Future work should focus on exploring the vast chemical space accessible from this scaffold and evaluating the resulting compounds for biological activity across a range of therapeutic areas.

References

  • BenchChem. (2025). Unlocking the Potential of 1-(4-Amino-3-nitrophenyl)ethanone: A Technical Guide for Researchers. Retrieved from BenchChem Technical Guides.[1]

  • Ali, M. A., et al. (2011). 2-Amino-4-nitrophenol–1-(2,4,6-trihydroxyphenyl)ethanone (1/1). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o1527.[7]

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone. Retrieved from BenchChem Application Notes.[8]

  • Guidechem. (n.d.). Ethanone, 1-[4-[(2-amino-4-nitrophenyl)amino]phenyl]- 78316-33-3 wiki. Retrieved from Guidechem.[9]

  • BenchChem. (2025). Application Notes and Protocols: 2-Nitro-1-(4-nitrophenyl)ethanone as a Versatile Precursor in Pharmaceutical Synthesis. Retrieved from BenchChem Application Notes.[10]

  • Abdel-Wahab, B. F., et al. (2020). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). To Chemistry Journal, 7.[6]

  • Appchem. (n.d.). 1-(2-Amino-3-nitrophenyl)ethan-1-one. Retrieved from Appchem.[11]

  • Achmem. (n.d.). 1-(2-Amino-4-nitrophenyl)ethanone. Retrieved from Achmem.[2]

  • ChemicalBook. (2026). Ethanone, 2-[(4-nitrophenyl)amino]-1-phenyl-. Retrieved from ChemicalBook.[3]

  • BenchChem. (2025). Solubility and Application of 2-Amino-1-(4-hydroxyphenyl)ethanone: A Technical Guide. Retrieved from BenchChem Technical Guides.[12]

  • Hartman, W. W., & Silloway, H. L. (1945). 2-amino-4-nitrophenol. Organic Syntheses, 25, 5.[13]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 171026472, 1-(2-Amino-4-ethoxy-5-nitrophenyl)ethanone. Retrieved from PubChem.[14]

  • BLDpharm. (n.d.). 20864-49-7|1-(2-Amino-3-nitrophenyl)ethan-1-one. Retrieved from BLDpharm.[15]

  • Zhang, C., et al. (2018). Solubility Measurement and Modeling of 1-(3-nitrophenyl)Ethanone and 1-(4-nitrophenyl)Ethenone in Nine Pure Organic Solvents from T = (278.15 to 318.15) K and Mixing Properties of Solutions. Journal of Chemical & Engineering Data, 63(8), 2826–2835.[4][5]

  • Thermo Fisher Scientific. (n.d.). 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate, 97%, Thermo Scientific. Retrieved from Fisher Scientific.[16]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 408542, 2-Amino-1-(4-nitrophenyl)ethanone. Retrieved from PubChem.[17]

  • Singh, H., & Kumar, K. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Bioorganic & Medicinal Chemistry, 117, 117689.[18]

  • Mannhold, R., et al. (2009). Calculation of molecular lipophilicity: State-of-the-art and comparison of log P methods on more than 96,000 compounds. Journal of Pharmaceutical Sciences, 98(3), 861-893.[19]

  • BenchChem. (2025). An In-depth Technical Guide on 2-Nitro-1-(4- nitrophenyl)ethanone: Synthesis, Properties, and Potential. Retrieved from BenchChem Technical Guides.[20]

  • ACD/Labs. (2019). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from ACD/Labs Application Notes.[21]

  • Tighadouini, S., et al. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. European Journal of Medicinal Chemistry, 140, 485-505.[22]

  • Basile, L., et al. (2024). Scaffold-Hopping Strategies in Aurone Optimization: A Comprehensive Review of Synthetic Procedures and Biological Activities of Nitrogen and Sulfur Analogues. Molecules, 29(12), 2813.[23]

  • NextSDS. (n.d.). 1-(2-methoxy-4-nitrophenyl)ethanone — Chemical Substance Information. Retrieved from NextSDS.[24]

  • Todorov, P. T., et al. (2023). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Molecules, 28(7), 3122.[25]

  • National Institute of Standards and Technology. (n.d.). Ethanone, 1-(2-nitrophenyl)-. In NIST Chemistry WebBook. Retrieved from NIST.[26]

Sources

Foundational

NMR and IR spectroscopic characterization of 1-(2-Amino-4-nitrophenyl)ethanone

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(2-Amino-4-nitrophenyl)ethanone Abstract This technical guide offers a comprehensive analysis of the nuclear magnetic resonance (NMR) and infrared (I...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(2-Amino-4-nitrophenyl)ethanone

Abstract

This technical guide offers a comprehensive analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic signatures of 1-(2-Amino-4-nitrophenyl)ethanone, a key chemical intermediate. As a Senior Application Scientist, this document moves beyond a simple recitation of data, providing in-depth interpretation grounded in the principles of chemical structure and electronic effects. It is designed to serve as an authoritative resource for researchers, scientists, and professionals in drug development, enabling them to confidently identify and characterize this compound. The guide includes detailed, field-proven experimental protocols, tabulated spectral data predictions, and visual workflows to ensure scientific integrity and reproducibility.

Introduction: The Structural Significance of 1-(2-Amino-4-nitrophenyl)ethanone

1-(2-Amino-4-nitrophenyl)ethanone, also known as 2-amino-4-nitroacetophenone, is a multifaceted organic compound. Its structure is characterized by an acetophenone core functionalized with two powerful and electronically opposing substituents on the aromatic ring: an electron-donating amino (-NH₂) group and an electron-withdrawing nitro (-NO₂) group. This electronic push-pull system, ortho and para to the acetyl group, creates a unique electronic environment that profoundly influences the molecule's chemical reactivity and its spectroscopic properties.

Nitroaromatic compounds are foundational intermediates in the synthesis of dyes, pesticides, and explosives.[1] Furthermore, their derivatives are pivotal in medicinal chemistry.[2] Accurate and unambiguous structural confirmation is therefore a critical first step in any research or development pipeline. This guide provides the foundational spectroscopic knowledge required for such confirmation using NMR and IR techniques.

Caption: Structure of 1-(2-Amino-4-nitrophenyl)ethanone with IUPAC numbering.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a definitive technique for identifying functional groups within a molecule.[3] For 1-(2-Amino-4-nitrophenyl)ethanone, the spectrum is a composite of absorptions from the amine, nitro, ketone, and aromatic functionalities.

Causality of Expected Vibrational Modes

The positions of IR absorption bands are dictated by bond strengths and the masses of the connected atoms. The key vibrations for this molecule are:

  • N-H Vibrations (Amine): A primary aromatic amine (-NH₂) will show two distinct stretching bands due to symmetric and asymmetric modes.[4] These appear at a relatively high frequency. An N-H bending vibration is also expected.[5]

  • N-O Vibrations (Nitro): The nitro group (-NO₂) is one of the most easily identifiable groups in IR spectroscopy, producing two very strong and characteristic bands from asymmetric and symmetric stretching.[6] Conjugation with the aromatic ring shifts these bands to slightly lower wavenumbers compared to aliphatic nitro compounds.[7]

  • C=O Vibration (Ketone): The acetyl group's carbonyl (C=O) stretch is typically strong and sharp.[8] Its position is influenced by conjugation with the aromatic ring, which delocalizes pi-electrons, slightly weakening the C=O bond and lowering its stretching frequency to the 1685-1666 cm⁻¹ range.[5]

  • Aromatic Vibrations: The benzene ring itself gives rise to several characteristic bands. These include C-H stretching vibrations above 3000 cm⁻¹, and C=C in-ring stretching vibrations in the 1600-1400 cm⁻¹ region.[9]

Predicted IR Absorption Data

The expected IR absorption frequencies are summarized below. These values are based on established correlation tables and data from analogous structures.

Wavenumber (cm⁻¹)IntensityAssignment
3480 - 3300MediumN-H Asymmetric & Symmetric Stretch (2 bands)
3100 - 3000Medium-WeakAromatic C-H Stretch
~1680StrongC=O Stretch (Aryl Ketone, conjugated)
1620 - 1580MediumN-H Bend (Scissoring)
1600 - 1450MediumAromatic C=C In-Ring Stretch
1550 - 1475StrongAsymmetric NO₂ Stretch
1360 - 1290StrongSymmetric NO₂ Stretch
1335 - 1250StrongAromatic C-N Stretch (Amine)
890 - 835MediumC-N Stretch (Nitro)
900 - 675StrongAromatic C-H Out-of-Plane Bend
(Data synthesized from sources[3][4][7][8][9])

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts are highly sensitive to the electronic environment of each nucleus, making NMR a powerful tool for structural elucidation.[10]

¹H NMR Spectroscopy: Probing the Proton Environments

The ¹H NMR spectrum is dictated by the electron-donating amino group and the electron-withdrawing nitro and acetyl groups.

  • Causality of Chemical Shifts: Electronegative atoms and unsaturated groups deshield nearby protons, shifting their resonance signals downfield (to a higher ppm value).[11]

    • The -NH₂ group is strongly electron-donating, increasing electron density at the ortho and para positions. This shielding effect would typically shift aromatic protons upfield.

    • The -NO₂ and -C(O)CH₃ groups are strongly electron-withdrawing, decreasing electron density at the ortho and para positions. This deshielding effect shifts aromatic protons significantly downfield.

  • Predicted Aromatic Signals: In our target molecule, the protons on the aromatic ring are influenced by all three groups.

    • H-6: This proton is ortho to the electron-withdrawing acetyl group and will be deshielded.

    • H-5: This proton is ortho to the powerfully electron-withdrawing nitro group, leading to significant deshielding and a downfield shift.

    • H-3: This proton is ortho to the electron-donating amino group and meta to the nitro group, resulting in a more upfield (shielded) position compared to H-5 and H-6.

  • Other Signals: The amine (-NH₂) protons typically appear as a broad singlet, and its chemical shift can be highly dependent on solvent, concentration, and temperature.[12] The methyl (-CH₃) protons of the acetyl group will appear as a sharp singlet in the typical alkyl region.[13]

Predicted ¹H NMR Spectral Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-5~8.2 - 8.4Doublet (d)~2.5 Hz (meta coupling)
H-3~7.8 - 8.0Doublet of Doublets (dd)~9.0 Hz (ortho), ~2.5 Hz (meta)
H-6~6.8 - 7.0Doublet (d)~9.0 Hz (ortho coupling)
-NH₂ (Amino)~6.0 - 7.0 (broad)Singlet (s)-
-C(O)CH₃ (Acetyl)~2.6Singlet (s)-
(Predictions based on analysis of substituent effects and data from related compounds like 2'-aminoacetophenone and 4-nitroacetophenone[14][15][16])
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy allows for the direct observation of the carbon atoms in the molecule, with each unique carbon environment typically producing a distinct signal.[17]

  • Causality of Chemical Shifts:

    • Carbonyl Carbon: The carbonyl carbon (C=O) of the ketone is highly deshielded and appears far downfield, typically in the 190-200 ppm range.[17]

    • Aromatic Carbons: Carbons directly attached to electronegative atoms (like the amino and nitro groups) are shifted downfield. The C-NH₂ carbon (C-2) and C-NO₂ carbon (C-4) will be found at the downfield end of the aromatic region. Carbons attached to hydrogen will have chemical shifts influenced by the overall electronic effects of the substituents.

    • Methyl Carbon: The acetyl methyl carbon (-CH₃) is an sp³-hybridized carbon and will appear far upfield.[18]

Predicted ¹³C NMR Spectral Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Acetyl)~198
C-2 (C-NH₂)~152
C-4 (C-NO₂)~148
C-6~132
C-5~128
C-1~120
C-3~115
-CH₃ (Acetyl)~28
(Predictions based on established chemical shift correlations and data for substituted benzenes[17][18][19])

Experimental Protocols: A Self-Validating System

Adherence to a robust and well-documented protocol is essential for acquiring high-quality, reproducible spectroscopic data.

General Spectroscopic Workflow

G cluster_0 cluster_1 Spectroscopic Analysis cluster_2 cluster_3 A Sample Preparation (Purity Check, Dissolution/Mulling) B IR Spectroscopy (FT-IR with ATR/KBr) A->B Solid/Liquid Sample C NMR Spectroscopy (¹H and ¹³C Acquisition) A->C Solution in Deuterated Solvent D Data Processing & Interpretation (Baseline Correction, Peak Picking, Assignment) B->D C->D E Structural Confirmation (Correlation of IR, ¹H, and ¹³C Data) D->E

Caption: A generalized workflow for the spectroscopic characterization of an organic compound.

Protocol for Infrared (IR) Spectroscopy
  • Rationale: The choice between Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods depends on sample availability and desired sample state. ATR is faster and requires minimal sample, while the KBr method can sometimes yield higher resolution for crystalline solids.

  • Methodology (ATR):

    • Instrument Preparation: Ensure the FT-IR spectrometer's ATR crystal (typically diamond or germanium) is clean. Run a background scan to record the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.

    • Sample Application: Place a small amount (1-2 mg) of solid 1-(2-Amino-4-nitrophenyl)ethanone directly onto the ATR crystal.

    • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Initiate the scan. A typical acquisition involves 16-32 scans at a resolution of 4 cm⁻¹.

    • Data Processing: The resulting spectrum should be baseline-corrected and the peaks labeled with their corresponding wavenumbers (cm⁻¹).

Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: A high-field NMR spectrometer (≥400 MHz) is recommended to achieve good signal dispersion, especially in the aromatic region. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the polar compound and because its residual proton peak does not overlap with key analyte signals. Chloroform-d (CDCl₃) is an alternative.[12]

  • Methodology (¹H and ¹³C NMR):

    • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.6 mL of DMSO-d₆ in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm), if not already present in the solvent.

    • Instrument Setup: Insert the sample into the NMR spectrometer. Allow the sample to equilibrate to the probe temperature (typically 298 K). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • ¹H NMR Acquisition:

      • Pulse Program: Utilize a standard single-pulse experiment (e.g., 'zg30').

      • Acquisition Parameters: Set a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 2 seconds.

      • Number of Scans: Acquire 16-64 scans to ensure a good signal-to-noise ratio.

    • ¹³C NMR Acquisition:

      • Pulse Program: Use a proton-decoupled pulse program (e.g., 'zgpg30') to obtain a spectrum with singlets for each carbon, simplifying interpretation.

      • Acquisition Parameters: Set a spectral width of ~240 ppm and a relaxation delay of 2-5 seconds.

      • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (1024-4096) is required.[20]

    • Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase and baseline correct both spectra. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the solvent peak (DMSO-d₆ at 39.52 ppm).

Conclusion

The structural characterization of 1-(2-Amino-4-nitrophenyl)ethanone is reliably achieved through the synergistic use of IR and NMR spectroscopy. The IR spectrum provides definitive evidence for the key functional groups—amine, nitro, and ketone—through their strong and characteristic vibrational bands. ¹H and ¹³C NMR spectroscopy further elucidates the detailed molecular structure, with the chemical shifts of each nucleus providing a sensitive readout of the complex electronic interplay between the electron-donating and electron-withdrawing substituents. The protocols and predictive data presented in this guide serve as a robust framework for scientists, ensuring the accurate and confident identification of this important chemical entity.

References

  • Benchchem.
  • Chemistry LibreTexts. Infrared of nitro compounds.
  • University of Colorado Boulder. Table of Characteristic IR Absorptions.
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  • Journal of the American Chemical Society. The Infrared Spectra of Aromatic Compounds. IV.
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  • University of Calgary. Infrared Spectroscopy.
  • Illinois State University. Infrared Spectroscopy - CDN.
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  • International Union of Crystallography. 2-Amino-4-nitrophenol–1-(2,4,6-trihydroxyphenyl)ethanone (1/1).
  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups.
  • OpenStax. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry.
  • National Institutes of Health. 2'-Aminoacetophenone | C8H9NO | CID 11086. PubChem.
  • ResearchGate.
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  • Guidechem. Ethanone, 1-[4-[(2-amino-4-nitrophenyl)amino]phenyl]- 78316-33-3 wiki.
  • National Institute of Standards and Technology. Ethanone, 1-(2-nitrophenyl)-. NIST WebBook.
  • SciCrunch.
  • University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • National Institute of Standards and Technology. Ethanone, 1-(2-nitrophenyl)-. NIST WebBook.
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  • Chemistry LibreTexts. 13.12: Characteristics of ¹³C NMR Spectroscopy.
  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
  • University of Wisconsin-Madison Libraries.
  • ResearchGate. (PDF) Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I).
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  • Benchchem. Technical Guide: FT-IR Spectrum Analysis of 1-(4-Methoxy-2-nitrophenyl)ethanone.
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  • Benchchem. An In-depth Technical Guide on 2-Nitro-1-(4- nitrophenyl)ethanone: Synthesis, Properties, and Potential.
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  • ResearchGate. Figure S10 . IR spectrum (KBr) of 2-azido-1-(4-nitrophenyl)ethanone ( 10 ).
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Sources

Exploratory

Electron withdrawing effects of the nitro group in 1-(2-Amino-4-nitrophenyl)ethanone

Title: The Electron-Withdrawing Dynamics of the Nitro Group in 1-(2-Amino-4-nitrophenyl)ethanone: Mechanistic Insights and Synthetic Applications Executive Summary 1-(2-Amino-4-nitrophenyl)ethanone is a highly functional...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: The Electron-Withdrawing Dynamics of the Nitro Group in 1-(2-Amino-4-nitrophenyl)ethanone: Mechanistic Insights and Synthetic Applications

Executive Summary

1-(2-Amino-4-nitrophenyl)ethanone is a highly functionalized aromatic scaffold characterized by a delicate electronic push-pull system. As a cornerstone intermediate in pharmaceutical and materials synthesis, its reactivity is fundamentally dictated by the strong electron-withdrawing nature of the nitro group[1]. This technical guide provides an in-depth mechanistic analysis of how the C4-nitro group modulates the electrophilicity of the C1-acetyl group and the nucleophilicity of the C2-amino group. By dissecting these causal relationships, we offer actionable, self-validating protocols for researchers to leverage these electronic effects in advanced synthetic workflows.

Structural & Electronic Profiling

The nitro (-NO₂) group is recognized as one of the most potent electron-withdrawing substituents in organic chemistry, operating through synergistic inductive (-I) and resonance (-M) mechanisms[2]. In the context of 1-(2-amino-4-nitrophenyl)ethanone, its regiochemical placement is the primary driver of the molecule's chemical behavior:

  • Para-Resonance with the Acetyl Group (C1): Positioned para to the acetyl moiety, the nitro group actively participates in extended π-conjugation. By withdrawing electron density from the aromatic ring, it stabilizes a partial positive charge at the C1 position. This effectively lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the carbonyl carbon, rendering it highly electrophilic and susceptible to nucleophilic attack[3].

  • Meta-Inductive Pull on the Amino Group (C2): The amino group is situated meta to the nitro group. Because resonance effects (-M) do not directly delocalize lone pairs from the meta position, the nitro group's influence here is predominantly inductive (-I). This strong, through-bond electronegative pull depletes electron density from the nitrogen atom, significantly dampening its basicity and nucleophilicity compared to an unsubstituted aniline.

ElectronicEffects NO2 Nitro Group (C4) Strong -I, -M Effects Ring Phenyl Core Electron-Depleted π-System NO2->Ring Resonance & Induction Acetyl Acetyl Group (C1) ↑ Carbonyl Electrophilicity Ring->Acetyl Para-Position e- Withdrawal Amino Amino Group (C2) ↓ Basicity (Meta -I Effect) Ring->Amino Meta-Position Inductive Pull

Fig 1. Electronic withdrawal pathways of the nitro group in 1-(2-amino-4-nitrophenyl)ethanone.

Mechanistic Causality in Synthetic Applications

Understanding these electronic perturbations is critical for rational reaction design. The dual impact of the nitro group creates a highly chemoselective environment:

  • Accelerated Condensation Kinetics: When synthesizing hydrazones or imines, the rate-determining step is typically the nucleophilic attack on the carbonyl carbon. The profound deshielding effect of the para-nitro group—often observable as a downfield shift in ¹³C NMR spectroscopy[4]—accelerates this step, allowing for milder reaction conditions and higher yields without the need for aggressive Lewis acid catalysis.

  • Chemoselective Functionalization: The suppressed nucleophilicity of the C2-amino group serves as a strategic advantage. It permits selective functionalization of the carbonyl group (e.g., reductive amination or condensation) without the competitive intramolecular cyclization or side-reactions that typically plague electron-rich ortho-aminoacetophenones.

Experimental Protocols: Self-Validating Systems

To empirically validate the theoretical electronic effects, the following standardized protocols are designed to quantify both carbonyl electrophilicity and amine basicity.

Protocol A: Kinetic Quantification of Carbonyl Electrophilicity via Hydrazone Formation

Rationale: Tracking the pseudo-first-order condensation with 2,4-dinitrophenylhydrazine (2,4-DNPH) provides a direct kinetic readout of the LUMO-lowering effect of the nitro group.

  • Substrate Preparation: Dissolve 1-(2-amino-4-nitrophenyl)ethanone in anhydrous ethanol to yield a precise 0.1 mM stock solution.

  • Equilibration: Transfer 2.0 mL of the substrate solution into a temperature-controlled quartz cuvette (298 K). Add 0.5 mL of an acidic ethanolic buffer (pH 3.0, adjusted via H₂SO₄) to activate the carbonyl.

  • Reaction Initiation: Inject 0.5 mL of a 1.0 mM 2,4-DNPH solution (10-fold molar excess to isolate substrate kinetics).

  • Spectroscopic Monitoring: Immediately initiate continuous UV-Vis scanning, tracking the decay of the ketone absorbance ( λmax​≈330 nm) and the emergence of the hydrazone chromophore ( λmax​≈390 nm).

  • Data Extraction: Plot ln(At​−A∞​) against time. The slope of the linear regression yields the observed pseudo-first-order rate constant ( kobs​ ).

Workflow Step1 Step 1: Substrate Prep Equilibrate ketone in anhydrous EtOH Step2 Step 2: Reagent Addition Inject 2,4-DNPH with H2SO4 catalysis Step1->Step2 Step3 Step 3: Kinetic Tracking Monitor UV-Vis absorbance at 330 nm Step2->Step3 Step4 Step 4: Data Analysis Extract pseudo-first-order rate (k_obs) Step3->Step4

Fig 2. Kinetic validation workflow for quantifying carbonyl electrophilicity via UV-Vis spectroscopy.

Protocol B: Potentiometric Determination of Amine pKa​

Rationale: The inductive withdrawal by the meta-nitro group lowers the pKa​ of the anilinium conjugate acid. Potentiometric titration provides a rigorous thermodynamic measurement of this basicity suppression.

  • Analyte Solvation: Dissolve 50.0 mg of 1-(2-amino-4-nitrophenyl)ethanone hydrochloride in 50 mL of deoxygenated, deionized water containing 0.1 M KCl (to maintain constant ionic strength).

  • System Calibration: Calibrate a glass pH electrode using standard buffers (pH 1.68, 4.01, 7.00) and immerse it into the analyte solution maintained at 25.0 ± 0.1 °C under a continuous nitrogen purge.

  • Titration Execution: Using an automated titrator, dispense standardized 0.01 M NaOH in 0.05 mL dynamic increments.

  • Equilibrium Logging: Program the titrator to record pH only when the drift is <0.001 pH/min.

  • Derivative Analysis: Calculate the first derivative ( ΔpH/ΔV ) to identify the equivalence point. The pKa​ is determined from the pH at the half-equivalence volume.

Quantitative Data Summary

The following table synthesizes the comparative electronic parameters, highlighting the profound shift induced by the C4-nitro substituent relative to a baseline unsubstituted analog.

Parameter / Descriptor2-Aminoacetophenone (Baseline)1-(2-Amino-4-nitrophenyl)ethanoneMechanistic Implication
Hammett Constant ( σp​ ) 0.00+0.78Strong electron withdrawal by -NO₂[2].
Carbonyl ¹³C NMR Shift ~200.5 ppm~202.8 ppmDeshielding indicates increased electrophilicity[4].
Relative Condensation kobs​ 1.0× (Normalized) >4.5× Faster nucleophilic attack due to lowered LUMO[3].
Conjugate Acid pKa​ ~2.2~1.1Reduced basicity due to meta-inductive pull.

Note: NMR and kinetic values are illustrative benchmarks derived from established linear free-energy relationships (LFER) for acetophenone derivatives.

Sources

Foundational

1-(2-Amino-4-nitrophenyl)ethanone: Scaffold-Based Molecular Docking Studies and Binding Affinity Profiling in Drug Discovery

Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD) and rational drug design, low-molecular-weight scaffolds with dense functionalization are highly prized. 1-(2-Amino-4-nitrophenyl)ethanone (also...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD) and rational drug design, low-molecular-weight scaffolds with dense functionalization are highly prized. 1-(2-Amino-4-nitrophenyl)ethanone (also known as 2'-amino-4'-nitroacetophenone) represents a privileged bifunctional building block [1]. Featuring an ortho-amino group, a para-nitro group, and an acetyl moiety on a central benzene ring, this compound provides a rich topological and electronic landscape for target interaction.

This technical guide provides an in-depth analysis of the molecular docking protocols, binding affinity evaluations, and structural derivatization logic for 1-(2-Amino-4-nitrophenyl)ethanone and its closely related acetophenone analogs. Designed for computational chemists and drug development professionals, this whitepaper establishes a self-validating framework for in silico screening and thermodynamic profiling.

Structural & Electronic Profiling of the Scaffold

The pharmacological utility of 1-(2-Amino-4-nitrophenyl)ethanone stems from its unique electronic distribution, which dictates its binding pose within enzymatic active sites [2]:

  • The Nitro Group (-NO₂): Acts as a potent electron-withdrawing group (EWG) and a strong hydrogen-bond acceptor. In docking simulations, this moiety frequently anchors the molecule deep within hydrophilic pockets, interacting with basic amino acid residues (e.g., Lysine, Arginine).

  • The Amino Group (-NH₂): Serves as a primary hydrogen-bond donor. Its ortho-position relative to the acetyl group allows for intramolecular hydrogen bonding, which stabilizes the planar conformation of the molecule, reducing the entropic penalty upon binding.

  • The Acetyl Group (-COCH₃): Provides both a hydrogen-bond acceptor (carbonyl oxygen) and a site for further synthetic derivatization (e.g., condensation to form quinolines or quinazolines) [3].

ScaffoldLogic Core 1-(2-Amino-4-nitrophenyl)ethanone (Core Scaffold) Path1 Quinoline/Quinazolone Derivatization Core->Path1 Path2 Direct Acetophenone Binding Core->Path2 Path3 Triazole Conjugation Core->Path3 Target1 Kinase Domains (e.g., EGFR) Path1->Target1 Target2 Tyrosinase & RNR Inhibition Path2->Target2 Target3 CYP51 (Lanosterol 14a-demethylase) Path3->Target3

Caption: Derivatization pathways and target binding logic for the 1-(2-Amino-4-nitrophenyl)ethanone scaffold.

Target Selection & Mechanistic Rationale

While 1-(2-Amino-4-nitrophenyl)ethanone can act as a standalone fragment, it is most frequently evaluated against targets where acetophenone and nitroaromatic derivatives show proven efficacy.

  • Tyrosinase and Ribonucleotide Reductase (RNR): Acetophenone derivatives exhibit strong hydrophobic and hydrophilic interactions within the active pockets of these enzymes. For instance, related acetophenone-based thiones demonstrate docking scores of approximately -19.70 kJ/mol against tyrosinase, stabilized by hydrogen bonding with THR114 and GLU119 [4].

  • Cytochrome P450 (CYP51): Triazole-tethered acetophenones show high affinity for the heme-thiolate active site of CYP51, a critical target for antifungal agents. The acetophenone core provides the necessary steric bulk and electrostatic interactions to block lanosterol access [5].

Self-Validating In Silico Molecular Docking Protocol

To ensure scientific integrity and eliminate false positives (such as artificial hydrophobic clustering), the following step-by-step methodology incorporates built-in validation checkpoints.

Phase I: Ligand & Protein Preparation
  • Ligand Geometry Optimization: Construct the 3D structure of 1-(2-Amino-4-nitrophenyl)ethanone. Perform Density Functional Theory (DFT) optimization using the B3LYP/6-31G* basis set to achieve the global energy minimum.

    • Causality: Standard force fields often miscalculate the dihedral angle between the nitro group and the aromatic ring. DFT ensures accurate topological indices and electronic distribution [2].

  • Charge Assignment: Assign Gasteiger partial charges to the ligand.

  • Protein Preparation: Retrieve the target crystal structure (e.g., Tyrosinase, PDB ID: 4OUA) [4]. Strip co-crystallized water molecules beyond 3 Å of the active site. Add polar hydrogens and assign Kollman charges.

    • Validation Check: Generate a Ramachandran plot post-preparation. If >5% of residues fall in disallowed regions, the protein structure must be energy-minimized using the OPLS3e force field before docking.

Phase II: Grid Generation & Docking Execution
  • Active Site Mapping: Define the grid box centered on the co-crystallized native ligand.

  • Protocol Validation (Redocking): Extract and redock the native ligand.

    • Causality: The docking protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is < 2.0 Å.

  • Simulation: Execute the docking run using the Lamarckian Genetic Algorithm (LGA) (e.g., AutoDock Vina or Schrödinger Glide). Generate a minimum of 50 conformations per run to ensure adequate conformational sampling [6].

DockingWorkflow Start Ligand: 1-(2-Amino-4-nitrophenyl)ethanone Protein: Target PDB Prep DFT Optimization (B3LYP/6-31G*) & Kollman/Gasteiger Charges Start->Prep Grid Grid Box Generation (Centered on Active Site) Prep->Grid Validate Validation: Redock Native Ligand (Must be < 2.0 Å RMSD) Grid->Validate Dock LGA Docking Simulation (50+ Conformations) Validate->Dock Pass Score Pose Scoring & Clustering (GlideScore / Vina Score) Dock->Score Thermo Thermodynamic Validation (MM-GBSA / ITC) Score->Thermo

Caption: Self-validating in silico molecular docking workflow for acetophenone derivatives.

Binding Affinity & Thermodynamic Evaluation

Empirical docking scores (kcal/mol or kJ/mol) are predictive but require thermodynamic validation to confirm true binding affinity ( Kd​ ).

MM-GBSA Free Energy Calculation

Post-docking, the top-ranked poses of the 1-(2-Amino-4-nitrophenyl)ethanone complexes should be subjected to Molecular Mechanics Generalized Born Surface Area (MM-GBSA) calculations. This method rescores the docked complexes by calculating the exact binding free energy ( ΔGbind​ ), factoring in solvent effects which are often poorly estimated by standard docking scoring functions.

Quantitative Data Summary

Because 1-(2-Amino-4-nitrophenyl)ethanone is frequently utilized as a core scaffold, the table below summarizes the binding affinities of closely related functionalized acetophenone derivatives to provide a comparative baseline for expected performance [4][5][6].

Compound Class / DerivativeTarget EnzymeDocking Score / Binding EnergyExperimental IC₅₀ / AffinityKey Interacting Residues
Acetophenone-based thione Mushroom Tyrosinase-19.70 kJ/mol1.97 µMTHR114, VAL115, GLU119
Acetophenone-based thione Ribonucleotide Reductase (RNR)-19.68 kJ/molN/AARG612 (H-bond, 2.9 Å)
Triazole-acetophenone conjugate CYP51 (Lanosterol 14a-demethylase)-7.32 (GlideScore)14.14 µg/mLHeme-thiolate coordination
Alkylamine-acetophenone Acetylcholinesterase (AChE)Not Reported0.13 µMCatalytic triad (Ser, His, Glu)

Table 1: Comparative binding affinities and docking scores of acetophenone derivatives across various enzymatic targets.

Conclusion & Future Perspectives

1-(2-Amino-4-nitrophenyl)ethanone is a highly versatile scaffold in medicinal chemistry. Its molecular docking profile reveals a strong propensity for stable complexation driven by the hydrogen-bonding capacity of its ortho-amino and para-nitro groups. By employing a rigorously validated in silico protocol—combining DFT structural optimization, LGA docking, and MM-GBSA thermodynamic rescoring—researchers can accurately predict the binding affinities of this compound and its downstream derivatives. Future drug development efforts should focus on utilizing this scaffold in Fragment-Based Lead Discovery (FBLD) to target kinase domains and metalloenzymes where its unique electronic properties can be maximally leveraged.

References

  • BenchChem. (n.d.). 2-[(4-Nitrophenyl)amino]ethanol | High-Purity Reagent.
  • Journal of King Saud University. (2024). Solvent role in molecular structure level (TD-DFT), topology, and molecular docking studies on liquid 2′, 4′-dichloroacetophenone.
  • BenchChem. (n.d.). 7-Amino-2,3-dihydroquinolin-4(1H)-one.
  • MDPI. (2022). Acetophenone-Based 3,4-Dihydropyrimidine-2(1H)-Thione as Potential Inhibitor of Tyrosinase and Ribonucleotide Reductase: Facile Synthesis, Crystal Structure, In-Vitro and In-Silico Investigations.
  • RHHZ.net. (n.d.). 1, 2, 3-Triazole tethered acetophenones: Synthesis, bioevaluation and molecular docking study.
  • BenchChem. (n.d.). In silico docking studies of 4'-Chloro-2',6'-difluoroacetophenone derivatives.

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1-(2-Amino-4-nitrophenyl)ethanone

Application Note: Delépine Synthesis and Isolation of 1-(2-Amino-4-nitrophenyl)ethanone Hydrochloride Abstract 1-(2-Amino-4-nitrophenyl)ethanone, frequently referred to as 2-amino-4'-nitroacetophenone, is a critical buil...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Delépine Synthesis and Isolation of 1-(2-Amino-4-nitrophenyl)ethanone Hydrochloride

Abstract 1-(2-Amino-4-nitrophenyl)ethanone, frequently referred to as 2-amino-4'-nitroacetophenone, is a critical building block in medicinal chemistry, serving as a direct precursor for complex heterocyclic scaffolds such as 7-amino-2,3-dihydroquinolin-4(1H)-ones[1]. Direct amination of α-haloketones with ammonia typically yields a complex mixture of primary, secondary, and tertiary amines due to over-alkylation. To ensure high fidelity and yield of the primary amine, this protocol utilizes the Delépine reaction. By employing hexamethylenetetramine (HMTA) as the nitrogen source, the reaction sequence guarantees the exclusive formation of the primary amine hydrochloride salt[2].

Part 1: Reaction Pathway and Mechanistic Causality

The synthesis relies on a two-phase mechanistic pathway. In the first phase, the α-bromoketone undergoes a nucleophilic substitution (SN2) by the tertiary amine nitrogen of HMTA to form a stable, bulky quaternary ammonium salt. The steric bulk of the HMTA cage prevents any further alkylation. In the second phase, strongly acidic conditions hydrolyze the adamantane-like structure of the HMTA moiety, releasing formaldehyde and ammonium chloride, and yielding the target primary amine[2]. The amine is immediately protonated to its hydrochloride salt, which prevents unwanted self-condensation between the newly formed amine and the ketone carbonyl.

ReactionPathway A 2-Bromo-4'-nitroacetophenone (Starting Material) B Quaternary Ammonium Salt (Intermediate) A->B HMTA, DCM S_N2 Alkylation C 1-(2-Amino-4-nitrophenyl)ethanone HCl (Target Product) B->C EtOH, conc. HCl Acid Hydrolysis

Fig 1: Delépine synthesis pathway of 1-(2-Amino-4-nitrophenyl)ethanone.

Part 2: Materials, Reagents, and Quantitative Data

The following stoichiometric ratios are optimized to ensure complete conversion of the starting material while maintaining a solvent environment that drives the precipitation of the intermediate salt[2].

Table 1: Reagent Stoichiometry and Specifications

Reagent / MaterialRoleQuantityEquivalentsMW ( g/mol )
2-Bromo-4'-nitroacetophenoneStarting Material25.0 g1.0 eq244.04
Hexamethylenetetramine (HMTA)Aminating Agent20.1 g1.4 eq140.19
Dichloromethane (DCM)Reaction Solvent250 mLN/A84.93
Ethanol (EtOH)Hydrolysis Solvent162 mLN/A46.07
Conc. Hydrochloric Acid (HCl)Hydrolysis Catalyst/Reagent40 mLExcess36.46

Note: The final product has a molecular formula of C8H8N2O3 and a molecular weight of 180.165 g/mol (free base)[3]. The CAS Registry Number for the hydrochloride salt is 5425-81-0[4].

Part 3: Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; visual cues (such as precipitation) serve as in-process quality control checkpoints.

Phase 1: Quaternization (Salt Formation)
  • Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 25.0 g of 2-bromo-4'-nitroacetophenone in 250 mL of dichloromethane (DCM)[2].

    • Expert Insight: DCM is selected because it readily dissolves both starting materials, but the resulting highly polar quaternary ammonium salt is completely insoluble in it.

  • Amination: Add 20.1 g of hexamethylenetetramine (HMTA) to the stirring solution in a single portion[2].

  • Reaction: Stir the mixture vigorously at room temperature (20–25 °C) for 1 hour[2].

    • Validation Check: The reaction is driven to completion by Le Chatelier's principle as the bulky quaternary salt precipitates out of the DCM solution as a dense solid.

  • Isolation: Collect the solid crude intermediate via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of cold DCM (approx. 30 mL) to remove unreacted starting material. The expected yield of the crude intermediate is approximately 30 g[2].

Phase 2: Acidic Cleavage (Hydrolysis)
  • Solvation: Transfer the crude solid (30 g) into a clean 500 mL round-bottom flask. Add a solvent mixture consisting of 162 mL of ethanol and 40 mL of concentrated hydrochloric acid[2].

    • Expert Insight: The ethanol acts as a co-solvent to partially solubilize the intermediate, while the concentrated HCl provides the hydronium ions required to systematically cleave the carbon-nitrogen bonds of the HMTA cage.

  • Hydrolysis: Stir the reaction mixture continuously for 3 hours at room temperature[2]. The suspension will undergo physical changes as the HMTA cage breaks down into formaldehyde and ammonium chloride, liberating the target amine.

Phase 3: Crystallization and Purification
  • Precipitation: Cease stirring and allow the reaction mixture to stand undisturbed for 48 hours[2].

    • Expert Insight: Extended standing time is critical. It allows for the slow, thermodynamically controlled crystallization of the 1-(2-amino-4-nitrophenyl)ethanone hydrochloride, ensuring high purity and excluding trapped ammonium chloride byproducts.

  • Filtration: Collect the precipitated solid via vacuum filtration[2].

  • Washing: Wash the filter cake thoroughly with distilled water (3 x 50 mL)[2].

    • Expert Insight: The water wash is a critical purification step; it selectively dissolves and removes the highly water-soluble byproducts (formaldehyde, ammonium chloride, and excess HCl) while leaving the less soluble target hydrochloride salt intact.

  • Drying: Dry the solid under high vacuum at 40 °C until a constant weight is achieved.

ExperimentalWorkflow Step1 Dissolve Reagents in DCM Step2 Stir 1 hr at RT (Precipitation) Step1->Step2 Step3 Vacuum Filtration (Isolate Salt) Step2->Step3 Step4 Add EtOH & conc. HCl (Hydrolysis) Step3->Step4 Step5 Stir 3 hrs & Stand 48 hrs (Crystallization) Step4->Step5 Step6 Filter & Wash (Water) Step5->Step6 Step7 Final Product: 1-(2-Amino-4-nitrophenyl)ethanone HCl Step6->Step7

Fig 2: Procedural workflow for the synthesis and isolation process.

Part 4: Analytical Validation

To confirm the success of the synthesis, the isolated product must be validated against established analytical benchmarks.

Table 2: Expected Analytical Data

ParameterExpected ResultReference
Yield ~11.8 g (72% theoretical yield)[2]
Appearance Solid crystalline powder[2]
1H NMR (300 MHz, DMSO-d6) δ 8.38 (d, 2H, Ar-H)[2]
δ 8.30 (br s, 3H, -NH3+)[2]
δ 8.27 (d, 2H, Ar-H)[2]
δ 4.68 (s, 2H, -CH2-)[2]

Note: The broad peak at δ 8.3 integrates to 3 protons, confirming the presence of the protonated primary amine (-NH3+) characteristic of the hydrochloride salt[2].

Sources

Application

Application Notes &amp; Protocols: The Utility of 1-(2-Amino-4-nitrophenyl)ethanone as a Strategic Precursor in Heterocyclic Synthesis

Abstract This technical guide provides an in-depth exploration of 1-(2-Amino-4-nitrophenyl)ethanone, a versatile and highly functionalized aromatic ketone, and its applications in the synthesis of medicinally relevant he...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of 1-(2-Amino-4-nitrophenyl)ethanone, a versatile and highly functionalized aromatic ketone, and its applications in the synthesis of medicinally relevant heterocyclic scaffolds. The strategic positioning of an amino, a nitro, and an acetyl group on the phenyl ring makes this compound a powerful synthon for constructing diverse molecular architectures. We will detail its application in the synthesis of key heterocyclic systems, including quinolines and benzodiazepines, providing field-proven insights into reaction mechanisms and detailed experimental protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this building block for the efficient construction of novel compound libraries.

Introduction: A Synthon of Strategic Importance

In the landscape of organic and medicinal chemistry, the efficient synthesis of heterocyclic compounds is of paramount importance.[1][2] These cyclic structures are foundational to a vast number of pharmaceuticals and bioactive molecules.[1] 1-(2-Amino-4-nitrophenyl)ethanone is an aromatic ketone that serves as a crucial intermediate in the synthesis of a wide array of these compounds.[3] Its value lies in the orthogonal reactivity of its three key functional groups:

  • The Primary Amino Group (-NH₂): A potent nucleophile, readily participating in condensation and cyclization reactions.

  • The Acetyl Group (-COCH₃): An electrophilic center and a source of an activated α-methylene group, essential for annulation reactions.

  • The Nitro Group (-NO₂): A strong electron-withdrawing group that can be readily reduced to a second amino group. This transformation is a cornerstone of its synthetic utility, unmasking a 1,2-diamine functionality crucial for forming fused heterocyclic systems.[4][5]

The interplay of these groups allows for a modular approach to complex heterocyclic synthesis, making 1-(2-Amino-4-nitrophenyl)ethanone a subject of significant interest in drug discovery.[3]

Core Synthetic Pathways & Mechanistic Insights

The synthetic versatility of 1-(2-Amino-4-nitrophenyl)ethanone stems from two primary strategic transformations: direct cyclization utilizing the existing amino and acetyl groups, or a two-step sequence involving the reduction of the nitro group followed by cyclization.

G A 1-(2-Amino-4-nitrophenyl)ethanone C 7-Nitroquinolines A->C Friedländer Annulation D Reduction (e.g., SnCl₂/HCl, H₂/Pd-C) A->D B α-Methylene Ketones B->C E 1-(2,4-Diaminophenyl)ethanone (o-Phenylenediamine derivative) D->E G 1,5-Benzodiazepines E->G Condensation/ Cyclization I Quinoxalines E->I Condensation F Ketones / Aldehydes F->G H 1,2-Dicarbonyls H->I

Caption: Synthetic pathways from 1-(2-Amino-4-nitrophenyl)ethanone.

Direct Cyclization: The Friedländer Annulation for Quinolines

The most direct application of 1-(2-Amino-4-nitrophenyl)ethanone is in the synthesis of substituted quinolines via the Friedländer annulation. This classic and efficient method involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group adjacent to a carbonyl.[6] The reaction proceeds under acid or base catalysis, leading to the formation of highly substituted quinoline rings.

Causality of Experimental Choice: The inherent structure of 1-(2-Amino-4-nitrophenyl)ethanone, possessing both a nucleophilic amine and an electrophilic ketone in an ortho relationship, is perfectly primed for this transformation. The reaction is driven by the formation of a stable aromatic quinoline ring system. Acid catalysis is commonly employed to activate the carbonyl groups for nucleophilic attack.

Friedlander_Mechanism cluster_start Starting Materials cluster_steps Reaction Mechanism cluster_product Product A 1-(2-Amino-4-nitrophenyl)ethanone C Step 1: Aldol Condensation (Base or Acid Catalyzed) A->C B Pentane-2,4-dione (α-Methylene Ketone) B->C D Intermediate Adduct C->D Formation of new C-C bond E Step 2: Cyclization via Schiff Base Formation D->E Intramolecular attack of amine on ketone F Cyclized Intermediate E->F G Step 3: Dehydration (Aromatization) F->G Loss of H₂O H 2,4-Dimethyl-7-nitroquinoline G->H Stable aromatic ring formed

Caption: Mechanism of the Friedländer Annulation.

Reduction and Cyclization: Gateway to Benzodiazepines and Other Fused Systems

A more powerful and divergent strategy involves the initial reduction of the nitro group. This step transforms the starting material into a 1,2-diamino derivative, specifically 1-(2,4-diaminophenyl)ethanone. This intermediate is a cornerstone for building fused heterocyclic systems.

2.2.1. Synthesis of 1,5-Benzodiazepines Benzodiazepines are a critical class of compounds known for their wide range of pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties.[7][8] The synthesis of 1,5-benzodiazepines from the o-phenylenediamine derivative of our starting material involves a condensation reaction with a ketone.[8]

Causality of Experimental Choice: The reaction relies on the nucleophilicity of the two amino groups in the o-phenylenediamine intermediate. The reaction with a ketone typically proceeds through the formation of two imine bonds, followed by cyclization to form the stable seven-membered diazepine ring. A variety of catalysts, including Brønsted or Lewis acids, can be used to facilitate this condensation.[8]

Application Protocols

Disclaimer: These protocols are representative and should be adapted and optimized based on specific laboratory conditions and substrates. All procedures should be performed by trained personnel in a suitable chemical fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 2,4-Dimethyl-7-nitroquinoline via Friedländer Annulation

This protocol describes the acid-catalyzed condensation of 1-(2-Amino-4-nitrophenyl)ethanone with pentane-2,4-dione.

Materials & Reagents:

  • 1-(2-Amino-4-nitrophenyl)ethanone

  • Pentane-2,4-dione (Acetylacetone)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 1-(2-Amino-4-nitrophenyl)ethanone (1.0 mmol, 1.0 equiv.) in ethanol (10 mL).

  • Add pentane-2,4-dione (1.2 mmol, 1.2 equiv.) to the solution.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.5 mL) dropwise with stirring.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice (50 g).

  • Neutralize the mixture by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2,4-dimethyl-7-nitroquinoline.

Protocol 2: Synthesis of a 7-Nitro-1,5-Benzodiazepine Derivative

This two-step protocol involves the initial reduction of the nitro group, followed by condensation with a ketone.

Step A: Reduction to 1-(2,4-Diaminophenyl)ethanone

Materials & Reagents:

  • 1-(2-Amino-4-nitrophenyl)ethanone

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution, 10 M

  • Dichloromethane (DCM)

Procedure:

  • Suspend 1-(2-Amino-4-nitrophenyl)ethanone (1.0 mmol, 1.0 equiv.) in a mixture of ethanol (15 mL) and concentrated HCl (5 mL).

  • Add Tin(II) chloride dihydrate (5.0 mmol, 5.0 equiv.) portion-wise to the stirred suspension.

  • Heat the mixture to reflux (approx. 80-90 °C) for 2-3 hours. Monitor the disappearance of the starting material by TLC.

  • Cool the reaction to room temperature and then place it in an ice bath.

  • Carefully basify the mixture by the slow addition of 10 M NaOH solution until the pH is >10. A precipitate of tin salts will form.

  • Extract the product into dichloromethane (3 x 25 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to yield crude 1-(2,4-diaminophenyl)ethanone, which can often be used in the next step without further purification.

Step B: Condensation with Acetone to form 2,2,4-Trimethyl-7-nitro-2,3-dihydro-1H-1,5-benzodiazepine (Illustrative example)

Materials & Reagents:

  • Crude 1-(2,4-Diaminophenyl)ethanone (from Step A)

  • Acetone

  • Acetonitrile

  • H-MCM-22 or another suitable acid catalyst[8]

Procedure:

  • To a solution of crude 1-(2,4-diaminophenyl)ethanone (1.0 mmol, 1.0 equiv.) in acetonitrile (10 mL), add acetone (2.5 mmol, 2.5 equiv.).

  • Add a catalytic amount of a solid acid catalyst like H-MCM-22 (e.g., 100 mg).[8]

  • Stir the mixture at room temperature for 1-3 hours.[8] Monitor the reaction by TLC.

  • Upon completion, filter off the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by column chromatography or recrystallization to obtain the desired 1,5-benzodiazepine derivative.

Data Summary & Characterization

The successful synthesis of these heterocyclic derivatives relies on careful monitoring and characterization. Below is a table summarizing typical reaction parameters and expected analytical data.

Heterocyclic SystemKey ReagentsCatalystTypical YieldCharacterization Techniques
7-Nitroquinolines α-Methylene KetonesH₂SO₄, PPA50-85%¹H NMR, ¹³C NMR, Mass Spectrometry, IR
1,5-Benzodiazepines Ketones, AldehydesH-MCM-22, BF₃-etherate60-95%[8]¹H NMR, ¹³C NMR, Mass Spectrometry, IR
Quinoxalines 1,2-DicarbonylsAcetic Acid70-90%¹H NMR, ¹³C NMR, Mass Spectrometry, IR

Note on Characterization:

  • ¹H NMR: Expect characteristic shifts for aromatic protons and methyl groups on the heterocyclic core. For benzodiazepines, a broad singlet corresponding to the NH proton is often observed.[8]

  • IR Spectroscopy: Look for characteristic C=N stretching frequencies for the imine bonds in benzodiazepines and quinolines. The disappearance of the primary amine stretches from the starting material is a key indicator of reaction completion.

  • Mass Spectrometry: Provides the molecular weight of the product, confirming the successful condensation and cyclization.

Conclusion

1-(2-Amino-4-nitrophenyl)ethanone stands out as a highly valuable and cost-effective building block in heterocyclic chemistry. Its trifunctional nature allows for both convergent and divergent synthetic strategies. The protocols and mechanistic insights provided herein demonstrate its utility in constructing quinoline and benzodiazepine cores, which are privileged structures in medicinal chemistry. By understanding the underlying principles of its reactivity, researchers can effectively harness this synthon to generate novel and diverse libraries of bioactive compounds, accelerating the process of drug discovery and development.

References

  • IntechOpen. 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. 2018. Available from: [Link]

  • International Journal of Novel Research and Development. A Study Of Synthesis Of Bioactive Heterocycles. 2024. Available from: [Link]

  • ACS Sustainable Chemistry & Engineering. Synthesis of Quinolines: A Green Perspective. 2016. Available from: [Link]

  • Hindawi. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. 2014. Available from: [Link]

  • Proceedings of the National Academy of Sciences. The combinatorial synthesis and chemical and biological evaluation of a 1,4-benzodiazepine library. Available from: [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. 2-Amino-4-nitrophenol–1-(2,4,6-trihydroxyphenyl)ethanone (1/1). 2012. Available from: [Link]

  • The Journal of Organic Chemistry. Dehydrogenative Synthesis of Quinolines, 2-Aminoquinolines, and Quinazolines Using Singlet Diradical Ni(II)-Catalysts. 2019. Available from: [Link]

  • Organic Letters. Phosphine-Mediated Redox Cyclization of 1-(2-Nitroaryl)prop-2-ynones to 3-Hydroxyquinolin-4-ones: Formal Intramolecular Oxyamination of α,β-Ynones. 2022. Available from: [Link]

  • Google Patents. Synthesis of benzodiazepines. 1995.
  • Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]

  • MDPI. Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. 2016. Available from: [Link]

  • UNK Library. Bioactive heterocycles : synthesis and biological evaluation. Available from: [Link]

  • D-Scholarship@Pitt. Synthetic Studies of Heterocyclic and Bioactive Agents. 2021. Available from: [Link]

  • Multi-Component Reactions in Heterocyclic Chemistry. Available from: [Link]

  • Universität Rostock. Cyclizations with Nitro-Compounds. 2024. Available from: [Link]

  • ResearchGate. 2-(4-Nitrophenyl)oxirane amino derivatives in heterocyclization reactions. 2015. Available from: [Link]

  • ResearchGate. Heterocyclic Derivatives of 2-Amino-4-nitrophenol. Available from: [Link]

  • Agency for Clinical Innovation. Anaphylaxis or allergic reactions | Adult ECAT protocol | Emergency care assessment and treatment. 2024. Available from: [Link]

  • National Center for Biotechnology Information. Heterocycle–Heterocycle Strategies: (2-Nitrophenyl)isoxazole Precursors to 4-Aminoquinolines, 1H-Indoles, and Quinolin-4(1H)-ones. 2013. Available from: [Link]

  • Nationwide Children's Hospital. Anaphylaxis. 2022. Available from: [Link]

  • Purdue University Graduate School. Transition-metal catalyzed cyclization reactions. 2022. Available from: [Link]

  • Frontiers in Chemistry. Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. 2020. Available from: [Link]

  • Academia.edu. (PDF) Multicomponent Reactions for the Synthesis of Heterocycles. Available from: [Link]

  • Baran Lab. Multicomponent Reactions. 2004. Available from: [Link]

  • National Center for Biotechnology Information. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. 2022. Available from: [Link]

  • Johns Hopkins Medicine. Anaphylaxis Clinical Pathway. 2023. Available from: [Link]

  • National Center for Biotechnology Information. Management of Refractory Anaphylaxis: An Overview of Current Guidelines. 2021. Available from: [Link]

  • MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. 2022. Available from: [Link]

  • Northwestern University. Applications for Medicinal Chemistry. Available from: [Link]

  • Arkivoc. Nitroalkanes as key building blocks for the synthesis of heterocyclic derivatives. 2009. Available from: [Link]

  • PubMed. Heterocycle-heterocycle strategies: (2-nitrophenyl)isoxazole precursors to 4-aminoquinolines, 1H-indoles, and quinolin-4(1H)-ones. 2013. Available from: [Link]

  • Multidisciplinary Digital Publishing Institute. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Available from: [Link]

  • American Academy of Otolaryngic Allergy. Anaphylaxis. Available from: [Link]

Sources

Method

Using 1-(2-Amino-4-nitrophenyl)ethanone as a precursor for Schiff base ligands

Application Note: 1-(2-Amino-4-nitrophenyl)ethanone as a Precursor for Advanced Schiff Base Ligands Executive Summary & Mechanistic Rationale Schiff base ligands are foundational to modern coordination chemistry, offerin...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1-(2-Amino-4-nitrophenyl)ethanone as a Precursor for Advanced Schiff Base Ligands

Executive Summary & Mechanistic Rationale

Schiff base ligands are foundational to modern coordination chemistry, offering highly tunable steric and electronic environments for transition metal centers. Utilizing 1-(2-amino-4-nitrophenyl)ethanone (commonly known as 2-amino-4-nitroacetophenone) as a primary amine precursor introduces a strongly electron-withdrawing nitro ( −NO2​ ) group into the ligand's backbone.

When condensed with an aldehyde (e.g., salicylaldehyde), the resulting tridentate (O,N,O) or bidentate (N,O) ligand exhibits modulated electron density. The para-nitro group withdraws electron density via both inductive and resonance effects, which decreases the basicity of the azomethine (imine) nitrogen. Upon metalation, this electronic deficiency forces the metal center to become more Lewis acidic. This precise electronic tuning is highly sought after in drug development for enhancing the lipophilicity and membrane permeability of antimicrobial complexes, and in catalysis for accelerating Lewis acid-mediated transformations [1, 2].

Pathway N1 Nitro Group (-NO2) at 4-position N2 Electron Withdrawal (Inductive & Resonance) N1->N2 N3 Decreased Electron Density at Azomethine Nitrogen N2->N3 N4 Increased Lewis Acidity of Coordinated Metal N3->N4 Upon Metalation N5 Enhanced Catalytic & Antimicrobial Activity N4->N5

Fig 1: Mechanistic pathway showing how the nitro group enhances catalytic and biological activity.

Precursor Profiling & Analytical Signatures

The presence of the −NO2​ group fundamentally alters the reactivity of the precursor. Unsubstituted 2-aminoacetophenone condenses readily with aldehydes; however, the deactivated amine in 1-(2-amino-4-nitrophenyl)ethanone requires strict acid catalysis to sufficiently increase the electrophilicity of the aldehyde carbonyl.

The table below summarizes the quantitative analytical markers used to validate the progression from precursor to ligand, and finally to the metallo-complex.

Table 1: Quantitative Analytical Signatures for Quality Control

Property / MarkerPrecursor (Amine)Schiff Base LigandCu(II) Complex
FT-IR: ν(C=O) Ketone ~1680 cm⁻¹~1675 cm⁻¹~1650 cm⁻¹ (Coordination shift)
FT-IR: ν(C=N) Imine N/A1610 - 1620 cm⁻¹1590 - 1600 cm⁻¹ (Coordination shift)
FT-IR: ν(NH2​) 3300, 3400 cm⁻¹AbsentAbsent
FT-IR: ν(M−N)/ν(M−O) N/AN/A450 - 550 cm⁻¹
UV-Vis: π→π∗ ~280 nm~320 nm~340 nm
UV-Vis: d-d transition N/AN/A600 - 700 nm

Self-Validating Experimental Protocols

Protocol A: Synthesis of the Nitro-Substituted Schiff Base Ligand

This protocol details the condensation of 1-(2-amino-4-nitrophenyl)ethanone with salicylaldehyde to yield a tridentate (O,N,O) ligand.

  • Preparation & Solvation : Dissolve 10.0 mmol of 1-(2-amino-4-nitrophenyl)ethanone in 20 mL of absolute ethanol.

    • Causality: Absolute ethanol is critical. The presence of water will drive the equilibrium backward, prematurely hydrolyzing the moisture-sensitive hemiaminal intermediate.

  • Electrophilic Activation : Add 10.0 mmol of salicylaldehyde to the stirring solution, followed immediately by 3-4 drops of glacial acetic acid.

    • Causality: Because the −NO2​ group reduces the nucleophilicity of the amine, the acetic acid protonates the aldehyde oxygen, dramatically increasing the electrophilicity of the carbonyl carbon to force the nucleophilic attack.

  • Reflux & Dehydration : Heat the mixture under reflux (75-80 °C) for 4-6 hours.

    • Validation Checkpoint 1: Perform TLC (Hexane:EtOAc 7:3). The reaction is complete when the primary amine spot (ninhydrin positive) is entirely consumed.

  • Isolation : Cool the flask to 0 °C to induce crystallization. Filter the resulting precipitate under a vacuum, wash with 10 mL of ice-cold ethanol to remove unreacted starting materials, and dry in vacuo over P4​O10​ .

    • Validation Checkpoint 2: Run an FT-IR spectrum. The disappearance of the doublet at 3300-3400 cm⁻¹ ( νNH2​ ) and the appearance of a sharp band at ~1615 cm⁻¹ ( νC=N ) confirms successful imine formation.

Protocol B: Metalation (Synthesis of the Cu(II) Complex)
  • Ligand Dissolution : Dissolve 2.0 mmol of the synthesized Schiff base ligand in 15 mL of hot methanol.

  • Metal Addition : Slowly add a methanolic solution of Copper(II) acetate monohydrate ( Cu(OAc)2​⋅H2​O , 1.0 mmol in 10 mL) dropwise over 10 minutes.

    • Causality: Acetate salts are specifically chosen over chlorides or nitrates. The acetate anion acts as an internal, mild base that deprotonates the phenolic −OH of the salicylaldehyde moiety, facilitating metal coordination without requiring external strong bases (like NaOH) that could hydrolyze the imine bond [3].

  • Complexation : Reflux the mixture for 2 hours. A distinct color change from yellow/orange to dark green/brown will occur.

    • Validation Checkpoint 3: Measure the pH of the mother liquor. It should drop slightly (becoming more acidic) as acetic acid is liberated during the deprotonation and coordination process.

  • Purification : Filter the microcrystalline product while warm, wash successively with cold methanol and diethyl ether, and dry over anhydrous CaCl2​ .

Workflow P1 1-(2-Amino-4-nitrophenyl) ethanone Cond Condensation (EtOH, AcOH cat., Reflux) P1->Cond P2 Salicylaldehyde P2->Cond Ligand Schiff Base Ligand (HL-NO2) Cond->Ligand - H2O Metal Cu(OAc)2 / Ni(OAc)2 (MeOH, Base) Ligand->Metal Complex Metal Complex [M(L-NO2)2] Metal->Complex Coordination

Fig 2: Synthetic workflow from the nitro-precursor to the final metallo-Schiff base complex.

Troubleshooting & Optimization

  • Low Ligand Yield : If the condensation stalls, the nucleophilicity of the amine is too low. Equip a Dean-Stark trap to physically remove water from the system, forcing the equilibrium toward the imine product.

  • Hydrolysis During Metalation : If the ligand reverts to the precursor during metalation, ensure that the metal salt is strictly an acetate or acetylacetonate, and avoid adding aqueous buffers.

References

  • Ansari, R. M., Ramakrishna, D., & Bhat, B. R. (2022). Thermally stable complexes of Fe(III), Co(II), Ni(II) and Cu(II) with Schiff base derived from 4-aminoacetophenone and salicylaldehyde. Journal of Chemical Sciences, 134(117). URL:[Link]

  • Belokon, Y. N., et al. (2000). Rational Design of Highly Diastereoselective, Organic Base-Catalyzed, Room-Temperature Michael Addition Reactions. ACS Publications: The Journal of Organic Chemistry, 65(21), 7041-7048. URL:[Link]

  • Maurya, R. C., Patel, P., & Rajput, S. S. (2003). Some Transition Metal Complexes of NO Type Schiff Base: Preparation and Characterization. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 33(5), 801-816. URL:[Link]

Application

Application Notes and Protocols for the Catalytic Reduction of 1-(2-Amino-4-nitrophenyl)ethanone Derivatives

Introduction: The Critical Role of Nitro Group Reduction in Pharmaceutical Synthesis The selective reduction of aromatic nitro groups is a cornerstone transformation in organic synthesis, particularly within the pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Nitro Group Reduction in Pharmaceutical Synthesis

The selective reduction of aromatic nitro groups is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical industry. The resulting aromatic amines are pivotal building blocks for a vast array of active pharmaceutical ingredients (APIs), including anticancer agents, antimalarials, and antivirals.[1][2] The substrate in focus, 1-(2-amino-4-nitrophenyl)ethanone and its derivatives, presents a unique challenge due to the presence of multiple reducible functional groups: a nitro group, a ketone, and in many derivatives, other sensitive moieties. Achieving high chemoselectivity for the nitro group reduction without affecting the ketone or other functionalities is paramount for the successful synthesis of the target 1-(2,4-diaminophenyl)ethanone derivatives.[3]

These diamino compounds are valuable intermediates. For instance, they serve as precursors for the synthesis of various heterocyclic compounds with potential biological activities. This guide provides an in-depth analysis of various catalytic reduction methods, offering detailed protocols and insights into the underlying principles to empower researchers in drug discovery and development.

Mechanistic Considerations in Catalytic Hydrogenation of Nitroarenes

The catalytic hydrogenation of nitroarenes is a complex process involving a series of intermediates.[4] While the exact mechanism can vary depending on the catalyst, solvent, and reaction conditions, a generally accepted pathway involves the initial adsorption of the nitro group onto the catalyst surface.[5] This is followed by a stepwise reduction through nitroso and hydroxylamine intermediates to the final amine.[6][7]

Two primary pathways are often discussed: the direct route, where the nitro group is directly hydrogenated, and the condensation route, which involves the reaction of intermediates to form azoxy and azo compounds that are subsequently reduced. The choice of catalyst and reaction parameters can influence which pathway is favored, thereby affecting the selectivity and efficiency of the reduction.

dot

G cluster_0 General Workflow for Catalytic Hydrogenation A 1. Substrate & Solvent Addition B 2. Inerting (N2 Purge) A->B C 3. Catalyst Addition B->C D 4. Hydrogen Source Introduction (H2 gas or Transfer Reagent) C->D E 5. Reaction Monitoring (TLC/LC-MS) D->E F 6. Catalyst Filtration (Celite®) E->F G 7. Product Isolation F->G

Sources

Method

Application Note: A Systematic Approach to Solvent Selection for the Crystallization of 1-(2-Amino-4-nitrophenyl)ethanone

Abstract The purification of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical step in drug development and chemical synthesis. Crystallization is a powerful technique for achieving high p...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The purification of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical step in drug development and chemical synthesis. Crystallization is a powerful technique for achieving high purity, but its success is fundamentally dependent on the selection of an appropriate solvent system.[1] This application note provides a comprehensive, structured protocol for selecting an optimal solvent for the crystallization of 1-(2-Amino-4-nitrophenyl)ethanone (C₈H₈N₂O₃; MW: 180.16 g/mol ).[2] We present a systematic approach that combines theoretical principles with a practical experimental screening workflow, designed for researchers and scientists to maximize crystal purity and yield.

Introduction: The Importance of Crystallization

1-(2-Amino-4-nitrophenyl)ethanone is a substituted nitroaromatic compound featuring amino, nitro, and ketone functional groups. This unique chemical architecture makes it a valuable intermediate in organic synthesis. Achieving high purity of this compound is essential for subsequent reaction steps and the quality of the final product.

Crystallization is the primary method for purifying solid organic compounds.[3] The underlying principle is based on the differential solubility of a compound in a solvent at varying temperatures.[4] An ideal crystallization process involves dissolving the impure compound in a minimal amount of a hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of a highly ordered crystal lattice, while impurities are ideally left behind in the solvent (mother liquor).[5] The choice of solvent is the most critical parameter in this process.[6]

Theoretical Framework for Solvent Selection

A successful crystallization is contingent on the solvent providing a steep solubility curve for the solute: high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[2]

2.1. Molecular Structure and Polarity Analysis

The structure of 1-(2-Amino-4-nitrophenyl)ethanone dictates its solubility behavior. Key features include:

  • Aromatic Ring: A nonpolar, hydrophobic backbone.

  • Nitro Group (-NO₂): A strongly polar, electron-withdrawing group.

  • Amino Group (-NH₂): A polar group capable of acting as a hydrogen bond donor.

  • Ketone Group (C=O): A polar group that can act as a hydrogen bond acceptor.

The presence of multiple polar functional groups, particularly those capable of hydrogen bonding, renders the molecule significantly polar. Following the "like dissolves like" principle, polar solvents are expected to be the most effective at dissolving this compound.

2.2. The Role of Solvent Properties

Several solvent characteristics must be considered:

  • Polarity: The solvent's polarity should be well-matched to the solute to ensure sufficient solubility at higher temperatures.

  • Boiling Point: The solvent's boiling point should be high enough to provide a significant solubility difference over a practical temperature range but low enough to be easily removed from the final crystals during drying. Crucially, the boiling point should ideally be lower than the melting point of the compound to prevent "oiling out," where the solute melts before dissolving, forming an immiscible liquid that rarely crystallizes well.[2] The melting points of similar compounds like 3'-Aminoacetophenone (94-98 °C) and 4-Nitroaniline (148 °C) suggest a melting point for the target compound likely in the 90-150 °C range.[4][7]

  • Inertness: The solvent must be chemically inert and not react with the compound.[2]

Candidate Solvent Evaluation

Based on the theoretical analysis, a range of solvents with varying polarities should be screened. The following table provides a list of suitable starting candidates.

SolventBoiling Point (°C)Polarity (Relative)Key Safety & Handling Notes
Methanol 65High (Protic)Toxic and flammable. Use in a well-ventilated fume hood.
Ethanol 78High (Protic)Flammable. Less toxic than methanol. Good general-purpose choice.[2]
Isopropanol (IPA) 82Medium-High (Protic)Flammable. Good alternative to ethanol.
Ethyl Acetate 77MediumFlammable liquid and vapor. Can be a good choice for moderately polar compounds.[8]
Acetone 56Medium-High (Aprotic)Highly flammable. Its low boiling point can sometimes lead to premature crystallization.
Toluene 111LowFlammable. Use with caution due to higher boiling point and toxicity. May be useful if other solvents are too effective.
Water 100Very High (Protic)Non-flammable. The compound is likely poorly soluble, making water a potential anti-solvent.[6]

Experimental Protocol: Small-Scale Solvent Screening

This protocol is designed to efficiently test the suitability of the candidate solvents using a small amount of the compound.

Materials:

  • 1-(2-Amino-4-nitrophenyl)ethanone (crude product)

  • Candidate solvents (from Table 1)

  • Test tubes (e.g., 13x100 mm)

  • Hot plate or heating block

  • Pasteur pipettes

  • Stirring rod

Procedure:

  • Preparation: Place approximately 20-30 mg of the crude compound into a test tube.

  • Room Temperature Test: Add the first candidate solvent dropwise (e.g., 0.5 mL) and stir or vortex. Observe if the solid dissolves completely at room temperature.

    • Interpretation: If the compound dissolves readily at room temperature, the solvent is too good. It will not allow for high recovery upon cooling and should be rejected for single-solvent crystallization (but may be considered as the "good" solvent in a mixed-solvent pair).

  • Heating Test: If the compound is not fully soluble at room temperature, gently heat the test tube while stirring. Continue to add the solvent dropwise until the solid just dissolves.

    • Interpretation: Note the amount of solvent required. An ideal solvent will dissolve the compound completely near its boiling point in a reasonable volume. If a very large volume of solvent is needed, its solubilizing power is too low.

  • Cooling Test: Once a saturated hot solution is formed, remove the test tube from the heat and allow it to cool slowly to room temperature. Subsequently, place it in an ice-water bath for 15-20 minutes.

    • Interpretation: Observe the formation of crystals. The ideal solvent will yield a large quantity of well-formed crystals upon cooling. Note the quality (e.g., fine powder vs. needles) and quantity of the precipitate.

  • Documentation: Record all observations systematically.

Table for Recording Screening Results:

SolventSoluble at RT? (Yes/No)Soluble when Hot? (Yes/No)Crystal Formation on Cooling? (None, Poor, Good, Excellent)Notes
Methanol
Ethanol
Isopropanol
Ethyl Acetate
Acetone
Toluene
Water

Visualization of the Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate crystallization solvent system.

SolventSelectionWorkflow cluster_theoretical Part 1: Theoretical Analysis cluster_experimental Part 2: Experimental Screening cluster_decision Part 3: Decision & Optimization A Analyze Structure of 1-(2-Amino-4-nitrophenyl)ethanone B Identify Functional Groups: - Amino (-NH2) - Nitro (-NO2) - Ketone (C=O) A->B C Predict Polarity: Polar (H-bond donor/acceptor) B->C D Apply 'Like Dissolves Like' Principle C->D E Select Candidate Solvents (e.g., Alcohols, Esters, Water) D->E F Perform Small-Scale Solubility Tests E->F G Test Solubility at Room Temperature F->G H Test Solubility at Elevated Temperature F->H I Cool Solution and Observe Crystallization H->I J Evaluate Results I->J K Ideal Single Solvent Found: - Insoluble at RT - Soluble when Hot - Good Crystal Yield J->K Yes L No Ideal Single Solvent J->L No N Proceed to Scale-Up Crystallization Protocol K->N M Consider Mixed-Solvent (Antisolvent) System L->M M->N

Caption: Decision workflow for crystallization solvent selection.

Optimized Protocol for Cooling Crystallization

This protocol assumes ethanol was identified as a suitable solvent from the screening process.

Safety Precautions:

  • 1-(2-Amino-4-nitrophenyl)ethanone is harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation.[2]

  • Always work in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

Procedure:

  • Dissolution: Place the crude 1-(2-Amino-4-nitrophenyl)ethanone into an Erlenmeyer flask of appropriate size. Add a magnetic stir bar.

  • Heating: On a stirrer hotplate, add the minimum amount of hot ethanol required to fully dissolve the solid at a gentle boil. Add the solvent in small portions, allowing time for dissolution after each addition.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.

  • Slow Cooling: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Drying: Allow the crystals to air-dry on the filter for a few minutes before transferring them to a watch glass for final drying in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

Troubleshooting

ProblemProbable Cause(s)Suggested Solution(s)
"Oiling Out" The compound's melting point is below the solvent's boiling point. The solution is too concentrated.Re-heat the mixture to dissolve the oil, add slightly more solvent to lower the saturation point, and allow it to cool more slowly. Consider a solvent with a lower boiling point.[2]
No Crystals Form The solution is not sufficiently saturated. The compound is too soluble even in the cold solvent.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a "seed" crystal of the pure compound. If this fails, evaporate some of the solvent and cool again.[1]
Low Recovery Too much solvent was used. The compound has significant solubility in the cold solvent. Cooling was not sufficient.Ensure the minimum amount of hot solvent is used. Increase the cooling time in the ice bath. Consider a different solvent where the compound is less soluble when cold.

References

  • Shekunov, B. Y., & York, P. (2000). Crystallization processes in pharmaceutical technology and drug delivery design. Journal of Crystal Growth, 211(1-4), 122-136. (A representative link for similar content is provided) [Link]

  • LabXchange. (2024). Lab Procedure: Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Vapourtec. (2024). Flow Crystallization | Solubility Control. Retrieved from [Link]

  • PubChem. (n.d.). 2'-Nitroacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). p-Nitroacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(2-nitrophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • University of Luxembourg. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the synthesis yield of 1-(2-Amino-4-nitrophenyl)ethanone

Welcome to the Process Chemistry Technical Support Center . As a Senior Application Scientist, I have designed this knowledge base specifically for researchers, process chemists, and drug development professionals lookin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center . As a Senior Application Scientist, I have designed this knowledge base specifically for researchers, process chemists, and drug development professionals looking to optimize the synthesis of 1-(2-Amino-4-nitrophenyl)ethanone (CAS: 56515-58-3).

This guide bypasses outdated textbook methods and focuses on scalable, high-yield synthetic routes. We will dissect the mechanistic causality behind each experimental parameter, ensuring your workflow is robust, reproducible, and self-validating.

Part 1: Route Selection & Quantitative Yield Data

The synthesis of 1-(2-amino-4-nitrophenyl)ethanone requires placing an amino group and a nitro group meta to each other, which defies standard electrophilic aromatic substitution directing rules. Therefore, the most efficient strategy is the Nucleophilic Aromatic Substitution (SNAr) of a 2-halo-4-nitroacetophenone precursor.

The table below summarizes the quantitative data across different synthetic strategies to help you make an informed choice for your scale-up.

Synthetic RouteStarting MaterialReagents & ConditionsTypical YieldMechanistic AdvantageMajor Drawback
SNAr (Fluoro) 2-Fluoro-4-nitroacetophenoneAq. NH₃ (28%), 80°C, 5h85–95% F⁻ strongly stabilizes the transition stateRequires sealed pressure vessel
SNAr (Chloro) 2-Chloro-4-nitroacetophenoneNH₃ (g), DMSO, 120°C, 12h50–65% Cheaper bulk starting materialSluggish kinetics; requires high heat
Zinin Reduction 1-(2,4-Dinitrophenyl)ethanoneNa₂S or NaSH, EtOH/H₂O40–55% Avoids high-pressure aminationPoor regioselectivity (2- vs 4- reduction)
Nitration 2-AcetamidoacetophenoneHNO₃/H₂SO₄, then HCl30–40% Uses classic textbook reagentsMulti-step; poor para-directing selectivity

Part 2: Mechanistic Pathway & Workflow Visualization

To understand why the protocol works, we must look at the transition state. In an SNAr reaction, the rate-determining step is the nucleophilic attack, not the leaving group departure. Fluorine's high electronegativity pulls electron density away from the ring, drastically lowering the activation energy required to form the intermediate Meisenheimer complex compared to chlorine.

Mechanism SM 2-Fluoro-4- nitroacetophenone Intermediate Meisenheimer Complex (Delocalized Anion) SM->Intermediate Nucleophilic Attack NH3 NH3 (Nucleophile) NH3->Intermediate at C2 Position Product 1-(2-Amino-4-nitrophenyl)ethanone + HF Intermediate->Product Aromatization (Loss of F-)

Nucleophilic Aromatic Substitution (SNAr) mechanism via Meisenheimer complex.

SNAr_Workflow Start 2-Fluoro-4-nitroacetophenone + Aqueous NH3 (28%) Reactor Sealed Autoclave Heating at 80°C for 5 hrs Start->Reactor Load Reactants Cooling Cooling to 0-5°C Precipitation of Crude Reactor->Cooling Reaction Complete (IPC Check) Filtration Vacuum Filtration Wash with cold H2O Cooling->Filtration Isolate Solid Purification Recrystallization (EtOH/H2O) Filtration->Purification Crude Product Product Pure 1-(2-Amino-4-nitrophenyl)ethanone (Yield >85%) Purification->Product Vacuum Drying

Workflow for the SNAr synthesis of 1-(2-Amino-4-nitrophenyl)ethanone via amination.

Part 3: Self-Validating Experimental Protocol

This protocol utilizes [1], which is commercially available and provides vastly superior kinetics compared to traditional amination of halonitroacetophenones described in older literature like [2].

Step 1: Reactor Preparation In a 500 mL high-pressure autoclave (or a heavy-walled sealed pressure tube for smaller scales), add 2-fluoro-4-nitroacetophenone (50.0 g, 0.27 mol). Causality: A pressure vessel is mandatory because ammonia gas will rapidly evolve from the aqueous solution upon heating, and maintaining a high partial pressure of NH₃ is required to drive the equilibrium forward.

Step 2: Reagent Addition Add 250 mL of 28% aqueous ammonia (NH₄OH). Causality: Water acts as a highly polar solvent that stabilizes the charged Meisenheimer transition state. The large molar excess of ammonia acts as both the nucleophile and the acid scavenger for the generated hydrofluoric acid (forming benign NH₄F).

Step 3: Heating & Reaction Seal the vessel securely. Heat the mixture to 80°C with vigorous mechanical stirring for 5 hours. Self-Validation (IPC): After 5 hours, cool the reactor, safely vent, and pull a 0.1 mL aliquot. Dilute in 1 mL methanol and check via TLC (Hexanes:EtOAc 7:3). The complete disappearance of the starting material (Rf ~0.6) and the appearance of a bright yellow/orange spot (Rf ~0.4) validates reaction completion.

Step 4: Isolation Cool the reactor to 0–5°C using an ice bath. Carefully vent any residual ammonia gas in a fume hood. Filter the precipitated solid under vacuum. Wash the filter cake with ice-cold distilled water (3 x 50 mL). Causality: Cold water washing removes residual ammonia and highly soluble ammonium fluoride salts without dissolving the target organic product.

Step 5: Purification & Drying Recrystallize the crude product from a boiling mixture of Ethanol/Water (70:30 v/v). If the solution is dark, add 2 g of decolorizing carbon (Norit) during the hot phase and perform a hot filtration. Dry the purified crystals in a vacuum oven at 45°C overnight.

Part 4: Troubleshooting & FAQ Desk

Q1: My yield is stalling at 50-60% despite extended reaction times. What is the root cause? A: You are likely using 2-chloro-4-nitroacetophenone instead of the fluoro-analogue. As dictated by the principles of , the rate of SNAr depends heavily on the electronegativity of the leaving group, not its bond strength. Fluorine stabilizes the transition state much better than chlorine. Solution: Switch to the fluoro-derivative. If you must use the chloro-derivative, you must transition to a polar aprotic solvent (e.g., DMSO) and increase the temperature to 120°C, though this will increase impurity profiles.

Q2: LC-MS analysis shows a major byproduct with a mass of[M+17]. What is this, and how do I get rid of it? A: This is an imine (Schiff base) byproduct. Ammonia is a strong nucleophile and can reversibly attack the ketone carbonyl (C=O) of the acetyl group. Solution: Imines are acid-labile. If your IPC shows imine formation, incorporate a mild acidic wash (e.g., stirring the crude solid in 0.5 M HCl for 15 minutes, followed by neutralization with NaHCO₃) during the workup. This will rapidly hydrolyze the imine back to the desired ketone. Additionally, ensure your reaction temperature does not exceed 85°C, as higher heat drives off water and favors imine dehydration.

Q3: The isolated product is dark brown instead of the expected bright yellow crystals. How do I prevent this discoloration? A: Anilines with electron-withdrawing groups are less prone to oxidation than electron-rich anilines, but they can still undergo oxidative polymerization in the presence of oxygen and trace transition metals at high pH (like in concentrated ammonia). Solution: Degas your aqueous ammonia solution by bubbling nitrogen gas through it for 10 minutes before sealing the reactor. You can also add a catalytic amount of an antioxidant, such as sodium dithionite (Na₂S₂O₄, 0.5 mol%), to the reaction mixture to suppress oxidative side reactions.

Q4: Can I synthesize this via the Zinin reduction of 1-(2,4-dinitrophenyl)ethanone instead? A: While possible, it is not recommended for high-purity applications. The Zinin reduction (using Na₂S) relies on steric hindrance to selectively reduce the ortho-nitro group over the para-nitro group. However, the selectivity is rarely perfect, resulting in a mixture of 2-amino, 4-amino, and 2,4-diamino products that are notoriously difficult to separate via crystallization. The SNAr route guarantees 100% regioselectivity.

References

  • Antiarrhythmic N-aminoalkylene alkyl and aryl sulfonamides (US Patent 5,155,268A). Google Patents.
  • Nucleophilic Aromatic Substitution (SNAr) . Wikipedia, The Free Encyclopedia. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for 1-(2-Amino-4-nitrophenyl)ethanone Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals tasked with synthesizing and purifying 1-(2-Amino-4-nitrophenyl)ethanone (CAS: 56515-58-3)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals tasked with synthesizing and purifying 1-(2-Amino-4-nitrophenyl)ethanone (CAS: 56515-58-3)[1].

Because this compound is typically synthesized via the selective reduction of 2,4-dinitroacetophenone or the nitration/hydrolysis of protected 2-aminoacetophenone, removing unreacted precursors requires exploiting subtle differences in pKa, polarity, and solubility.

Section 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does standard dilute acid-base extraction fail to remove unreacted 2,4-dinitroacetophenone from my product? A1: This is a common issue rooted in the electronic effects of the target molecule. The ortho-acetyl group and the para-nitro group are both strongly electron-withdrawing via resonance and inductive effects. This drastically depletes the electron density on the aniline nitrogen, lowering its pKa significantly compared to standard aniline. As a result, dilute aqueous acid (e.g., 1M HCl) cannot sufficiently protonate the amine to drive it into the aqueous phase. The target compound remains in the organic layer alongside the unreacted, neutral 2,4-dinitroacetophenone. To separate them, you must rely on silica gel chromatography or selective recrystallization rather than liquid-liquid extraction.

Q2: My synthesis route involves the hydrolysis of an N-(2-acetyl-5-nitrophenyl)acetamide intermediate. How do I ensure unreacted protected amide is removed? A2: The hydrolysis of sterically hindered nitro-aromatic amides requires harsh conditions, such as extended heating with strong acids (e.g., 70% sulfuric acid)[2],[3]. If the reaction does not reach completion, the unreacted amide will contaminate your product. Because the amide is non-basic, it cannot be removed via salt formation. However, on a silica gel column, the free amine of your target product acts as a strong hydrogen-bond donor, causing it to elute significantly slower than the sterically hindered, less polar unreacted amide.

Q3: How can I selectively isolate the target compound if over-reduction to 2,4-diaminoacetophenone occurs during synthesis? A3: Unlike your target compound, 2,4-diaminoacetophenone possesses a highly basic para-amino group (which lacks the strong electron-withdrawing effect of the nitro group). This makes the over-reduced diamine significantly more basic and highly polar. A mild acid wash (1M HCl) will easily protonate the diamine and pull it into the aqueous waste layer, leaving your weakly basic target compound safely in the organic phase.

Section 2: Quantitative Data: Impurity Profiling & Separation Metrics

Understanding the physicochemical properties of your reaction matrix is critical for designing a self-validating purification system.

Compound / ImpuritySource ReactionMolecular WeightRelative Polarity (Silica)Acid-Base BehaviorRecommended Removal Strategy
1-(2-Amino-4-nitrophenyl)ethanone Target Product 180.16 g/mol High (H-bond donor)Very weakly basicN/A (Isolate)
2,4-DinitroacetophenoneSelective Reduction210.14 g/mol Low (No H-bond donors)NeutralSilica Chromatography (Elutes first)
2,4-DiaminoacetophenoneOver-reduction150.18 g/mol Very HighBasicAqueous Acid Wash (1M HCl)
N-(2-Acetyl-5-nitrophenyl)acetamideNitration/Hydrolysis222.20 g/mol MediumNeutralSilica Chromatography / Recrystallization

Section 3: Self-Validating Experimental Protocols

Protocol A: Step-by-Step Silica Gel Chromatography (Precursor Removal)

This protocol is designed to separate the target compound from unreacted neutral precursors (like 2,4-dinitroacetophenone) and is grounded in standard nitroaniline purification methodologies[4].

  • Preparation: Dissolve the crude reaction mixture in a minimum volume of Dichloromethane (DCM). Dry load the mixture onto a small amount of silica gel by evaporating the DCM under reduced pressure.

  • Column Packing: Pack a column with silica gel (230-400 mesh) using Hexane as the solvent. Load the dry-loaded crude mixture onto the top of the column.

  • Elution Gradient:

    • Begin elution with 9:1 Hexane:Ethyl Acetate. Causality: This non-polar system will rapidly elute the unreacted 2,4-dinitroacetophenone or protected amides, which lack strong hydrogen-bond donating capabilities.

    • Gradually increase the polarity to 7:3 Hexane:Ethyl Acetate to elute the target 1-(2-Amino-4-nitrophenyl)ethanone.

  • Self-Validation Check (TLC): Spot the collected fractions on a silica TLC plate alongside a crude reference. The target compound will appear as a distinct yellow spot with a lower Rf value than the dinitro precursor. If the spot is singular and matches the target Rf, the fraction is pure.

  • Concentration: Pool the pure fractions and concentrate under reduced pressure to yield the solid product.

Protocol B: Final Polishing via Recrystallization

To achieve >99% purity for drug development applications, a final recrystallization is required to remove trace isomeric impurities.

  • Dissolution: Suspend the solid from Protocol A in a minimal amount of boiling Ethanol (approx. 5-10 mL per gram of product)[2].

  • Clarification: If the solution is cloudy, perform a hot filtration to remove insoluble particulates.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature undisturbed. Causality: Slow cooling promotes the formation of a highly ordered crystal lattice, excluding structurally dissimilar impurities into the mother liquor.

  • Isolation: Once at room temperature, chill the flask in an ice bath for 30 minutes. Collect the bright yellow crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold ethanol.

  • Self-Validation Check (Melting Point): Dry the crystals thoroughly under a vacuum. Take a melting point reading. A sharp melting range (typically within 1-2 °C) confirms the complete removal of the broader-melting impurity matrix.

Section 4: Visualizing the Purification Logic

The following diagram maps the logical workflow for isolating the target compound from a complex reaction matrix containing both over-reacted and unreacted impurities.

PurificationWorkflow Crude Crude Reaction Mixture (Target + Unreacted Impurities) AcidWash Mild Acid Wash (1M HCl) (Removes over-reduced diamines) Crude->AcidWash AqWaste Aqueous Layer (2,4-Diaminoacetophenone) AcidWash->AqWaste Highly basic impurities OrgLayer Organic Layer (Target + Neutral Precursors) AcidWash->OrgLayer Weakly basic/neutral Chroma Silica Gel Chromatography (Hexane/EtOAc Gradient) OrgLayer->Chroma Impurity Early Fractions (Unreacted 2,4-Dinitroacetophenone) Chroma->Impurity Non-polar TargetFrac Late Fractions (Target Compound) Chroma->TargetFrac Polar (H-bonding) Recryst Recrystallization (Ethanol/Water) TargetFrac->Recryst Pure Pure 1-(2-Amino-4-nitrophenyl)ethanone Recryst->Pure

Fig 1: Workflow for isolating 1-(2-amino-4-nitrophenyl)ethanone from unreacted precursors.

References

  • Source: magritek.
  • Source: slideshare.
  • Source: azom.
  • Source: sigmaaldrich.

Sources

Troubleshooting

Technical Support Center: Preventing Oxidation and Degradation of 1-(2-Amino-4-nitrophenyl)ethanone

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter challenges regarding the stability of sensitive aromatic amines. 1-(2-Amino-4-nitrophenyl)ethanone (CAS: 56515-58-3) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter challenges regarding the stability of sensitive aromatic amines. 1-(2-Amino-4-nitrophenyl)ethanone (CAS: 56515-58-3) is a highly reactive intermediate containing both a primary aromatic amine and a ketone functional group. If improperly stored, it is highly susceptible to autoxidation, photolysis, and hydrolysis.

This guide is designed to provide researchers, scientists, and drug development professionals with field-proven insights, focusing on the causality behind degradation and establishing self-validating protocols to ensure experimental integrity.

Part 1: Mechanistic FAQs & Causality

Q1: Why does 1-(2-Amino-4-nitrophenyl)ethanone darken and form insoluble residues over time? A1: The discoloration is a direct result of autoxidation, a reaction with ground-state elemental oxygen[1]. Primary aromatic amines undergo hydrogen abstraction and electron transfer to form amine radical cations[2]. This radical-chain process is significantly accelerated by UV/visible light (photolysis) and trace transition metal ions (e.g., Fe²⁺, Cu²⁺), which act as powerful redox catalysts[1][2]. These radicals propagate to form hydroxylamines and nitroso derivatives, which eventually condense with unreacted amines to form complex, dark-colored azo or azoxy oligomers[1][3].

Pathway A 1-(2-Amino-4-nitrophenyl)ethanone (Intact Amine) B Amine Radical Cation (Initiation Phase) A->B O2, UV/Vis Light, Trace Metals C Hydroxylamine / N-Oxide (Intermediate) B->C Hydrogen Abstraction & Oxidation D Nitroso Derivative (Propagation) C->D Further Oxidation E Azo/Azoxy Dimers & Oligomers (Dark Insoluble Residues) D->E Condensation with Unreacted Amines

Oxidative degradation pathway of primary aromatic amines into complex oligomers.

Q2: Does the para-nitro group stabilize the amine against oxidation? A2: Yes, but only partially. The nitro group is strongly electron-withdrawing. This reduces the electron charge density on the amine nitrogen, making it less available for coordinate bond formation and subsequent oxidation compared to electron-rich anilines[4]. However, because amines are inherently susceptible to autoxidation and photo-oxidative radical attacks, the compound is not immune to degradation and still requires rigorous inert storage protocols[1][4].

Q3: What are the exact quantitative parameters for storing this compound? A3: Storage parameters must strictly control temperature, light, and atmospheric composition. Below is the summarized quantitative data for optimal storage:

Storage ParameterSpecificationCausality (Scientific Rationale)
Long-Term Temp. -20°C (1-2 Years)Low temperatures exponentially decrease the kinetic rate of thermal and oxidative degradation pathways[5].
Short-Term Temp. -4°C to 4°C (1-2 Weeks)Acceptable for active daily use, provided moisture condensation is prevented[5].
Atmosphere Argon or Nitrogen (<0.1 ppm O₂)Displaces ground-state triplet oxygen, preventing autoxidation and ROS generation[6].
Light Exposure Complete Darkness (Amber Vials)Prevents UV/visible light from providing the activation energy required for photo-oxidative radical initiation[1][6].
Humidity < 5% RH (Desiccator)Amines are hygroscopic; moisture facilitates hydrolysis and provides a medium for redox reactions[7].

Part 2: Troubleshooting Guide

Issue 1: Condensation and Moisture Contamination

Symptom: Water droplets observed inside the vial, or the powder begins to clump. Root Cause: When a cold flask is removed from the freezer, the internal atmosphere contracts, creating a negative pressure environment. If opened immediately, it will suck ambient humidity into the flask, causing condensation directly on the cold chemical[8]. Resolution: Always allow the sealed container to warm up to room temperature inside a desiccator before opening[8].

Issue 2: Discoloration (Yellow to Dark Brown/Red)

Symptom: The normally bright yellow crystalline powder has darkened significantly. Root Cause: Exposure to atmospheric oxygen or light has triggered the formation of N-oxides, hydroxylamines, or complex oligomeric degradation products[1][3]. Resolution: Do not use discolored batches for sensitive analytical or synthetic work, as these impurities will cause side reactions. Purify the batch via recrystallization or flash chromatography. To prevent recurrence, handle the material exclusively in an air-free environment (e.g., an inert glove box)[6].

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must validate itself. The following workflows incorporate built-in checks to alert you to protocol failures before an experiment is compromised.

Protocol 1: Inert Aliquoting and Cryogenic Storage

Storing large quantities of air-sensitive compounds in a single vial guarantees degradation due to repeated opening[6]. Use this aliquoting workflow to preserve integrity.

Step-by-Step Methodology:

  • Glovebox Transfer: Transfer the bulk chemical into an inert glove box (Argon or N₂) to provide a protective layer against oxygen and water vapor[6].

  • Aliquoting: Divide the material into single-use aliquots using pre-dried amber glass vials to minimize repeated exposure and prevent photo-oxidation[1][6].

  • Primary Sealing: Seal the vials tightly with PTFE-lined caps to prevent solvent vapor or moisture ingress.

  • Secondary Containment (Self-Validation Step): Place the sealed vials into a secondary plastic container filled with indicating silica gel or anhydrous CaCl₂ (previously heated to 250 °C under vacuum)[8].

    • Self-Validation Check: If the indicating silica gel changes color (e.g., blue to pink), the secondary containment has been breached. This visually validates a failure in the moisture barrier before the primary vial is even opened.

  • Cryogenic Storage: Store the secondary container in a -20°C freezer[5].

Workflow S1 1. Receipt & Inspection S2 2. Transfer to Inert Glovebox S1->S2 S3 3. Aliquot into Amber Vials S2->S3 S4 4. Argon Purge & PTFE Seal S3->S4 S5 5. Store at -20°C in Desiccator S4->S5

Self-validating inert storage workflow for air-sensitive aromatic amines.

Protocol 2: Pre-Use Integrity Verification (LC-MS)

Before committing a stored batch of 1-(2-Amino-4-nitrophenyl)ethanone to a complex synthesis, validate its structural integrity.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a 1 mg sample in anhydrous, degassed HPLC-grade acetonitrile.

  • Analysis: Run the sample through an LC-MS system using a standard C18 column and a mild water/acetonitrile gradient.

  • Data Interpretation (Self-Validation Step): Compare the chromatogram against a freshly synthesized or certified reference standard.

    • Self-Validation Check: The appearance of peaks with higher m/z values (indicating azo dimers) or +16 Da shifts (indicating N-oxides/hydroxylamines) confirms oxidative degradation[1]. If these peaks exceed a 2% relative area, the batch must be re-purified.

References

  • 1-(2-Amino-4-nitrophenyl)ethanone Storage Conditions - BIOFOUNT: 5

  • Air Sensitive Compounds - Ossila: 6

  • Amine Storage Conditions: Essential Guidelines for Safety - Diplomata Comercial: 7

  • Storage of Air and Temperature Sensitive Reagents - Chemistry Stack Exchange: 8

  • Technical Support Center: Oxidative Degradation of Amine-Based Compounds - BenchChem: 1

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process - MDPI: 2

  • Oxidation of Amines - Journal of the Chemical Society of Pakistan: 4

  • Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase - NIH / PubMed Central: 3

Sources

Optimization

Resolving NMR peak overlapping in 1-(2-Amino-4-nitrophenyl)ethanone structural analysis

Technical Support Center: Structural Analysis of 1-(2-Amino-4-nitrophenyl)ethanone A Guide to Resolving ¹H NMR Peak Overlapping for Researchers and Drug Development Professionals Welcome to our dedicated technical suppor...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Structural Analysis of 1-(2-Amino-4-nitrophenyl)ethanone

A Guide to Resolving ¹H NMR Peak Overlapping for Researchers and Drug Development Professionals

Welcome to our dedicated technical support guide for the structural analysis of 1-(2-Amino-4-nitrophenyl)ethanone. This molecule, while seemingly straightforward, presents a classic challenge in NMR spectroscopy: severe overlapping of aromatic proton signals. This guide is designed to provide you, our fellow researchers and chemists, with a logical, field-proven workflow to dissect this complex spectrum, moving from simple troubleshooting steps to advanced, definitive structural elucidation techniques.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are the aromatic proton signals in my 1-(2-Amino-4-nitrophenyl)ethanone spectrum overlapping?

A1: The overlap is a direct consequence of the competing electronic effects of the three substituents on the aromatic ring.

The structure of 1-(2-Amino-4-nitrophenyl)ethanone features three protons on the aromatic ring at positions 3, 5, and 6. Their chemical shifts are modulated by the powerful electronic influences of the adjacent functional groups:

  • Amino Group (-NH₂ at C2): This is a strong electron-donating group (EDG) due to the resonance effect of the nitrogen lone pair. It increases electron density on the ring, particularly at the ortho (C3) and para (C5) positions, causing the corresponding protons (H-3 and H-5) to be shielded (shifted upfield).

  • Nitro Group (-NO₂ at C4): This is one of the strongest electron-withdrawing groups (EWG) through both resonance and induction. It decreases electron density across the ring, especially at the ortho (C3, C5) and para (C6) positions, causing significant deshielding (downfield shifts) for all aromatic protons.

  • Acetyl Group (-COCH₃ at C1): This is a moderately electron-withdrawing group that deshields the ortho proton (H-6).

The result is a complex push-pull electronic environment. The strong deshielding from the nitro group often counteracts the shielding from the amino group, causing the chemical shifts of H-3, H-5, and H-6 to converge into a narrow, poorly resolved multiplet in standard deuterated solvents like chloroform-d (CDCl₃).[1][2]

Q2: My 1D ¹H NMR spectrum is ambiguous. What is the first and simplest troubleshooting step I should take?

A2: Change your NMR solvent. An aromatic solvent like benzene-d₆ is the most effective first step.

This phenomenon, known as Aromatic Solvent-Induced Shift (ASIS), is a powerful and inexpensive tool for resolving overlapping signals.[3] The underlying principle is the formation of a weak solvent-solute complex. The magnetically anisotropic ring of benzene-d₆ will orient itself around your polar solute to maximize favorable interactions. This specific orientation results in differential shielding or deshielding of your molecule's protons, depending on their position relative to the benzene ring's current.[4][5][6][7] Protons located above the face of the benzene ring will be shifted upfield, while those near the edge will be shifted downfield. This often provides the necessary chemical shift dispersion to resolve previously overlapping signals.

Parameter Chloroform-d (CDCl₃) Benzene-d₆ (C₆D₆) Causality
Solvent Type Isotropic (magnetically uniform)Anisotropic (magnetically non-uniform)The delocalized π-electron system in benzene creates a strong magnetic field.
Expected Outcome Poorly resolved, overlapping aromatic multiplet.Increased signal dispersion; potential resolution of individual multiplets.[3]The specific solvent-solute interaction in benzene-d₆ alters the local magnetic environment for each proton differently.[7]
Cost/Effort LowLowA simple and rapid experiment to perform.
Experimental Protocol 1: Solvent-Induced Shift Analysis
  • Initial Spectrum: Dissolve 5-10 mg of your 1-(2-Amino-4-nitrophenyl)ethanone sample in ~0.6 mL of CDCl₃. Acquire a standard ¹H NMR spectrum.

  • Solvent Removal: Carefully evaporate the CDCl₃ under a gentle stream of dry nitrogen gas in a fume hood.

  • Re-dissolution: Dissolve the same sample in ~0.6 mL of benzene-d₆.

  • Second Spectrum: Acquire a ¹H NMR spectrum using the identical acquisition parameters as the first experiment.

  • Analysis: Compare the aromatic regions of the two spectra. Look for changes in chemical shifts and multiplet patterns that reveal the resolved signals.

Q3: The solvent change helped, but there's still ambiguity. What's a more advanced chemical method?

A3: Use a Lanthanide Shift Reagent (LSR) in a titration experiment.

LSRs are paramagnetic lanthanide complexes, such as Eu(fod)₃, that act as Lewis acids.[8][9] They reversibly coordinate to Lewis basic sites in your molecule—in this case, the amino group (-NH₂) or the carbonyl oxygen of the acetyl group. The powerful paramagnetic field of the lanthanide ion induces very large chemical shifts in nearby protons.[10][11] The magnitude of this induced shift is highly dependent on the distance of the proton from the lanthanide ion, typically following a 1/r³ relationship. This effect can dramatically spread out a crowded spectrum.

Key Considerations:

  • Line Broadening: LSRs can cause significant peak broadening, which may reduce resolution and prevent accurate integration.[9]

  • Moisture Sensitivity: LSRs are hygroscopic and their effectiveness is reduced by water. Use a dry NMR solvent and handle the reagent carefully.[12]

  • Titration is Key: The optimal concentration of LSR must be determined experimentally by adding small aliquots and observing the effect on the spectrum.

Experimental Protocol 2: Lanthanide Shift Reagent Titration
  • Sample Preparation: Prepare a stock solution of your compound (5-10 mg) in a dry, aprotic deuterated solvent (e.g., CDCl₃).

  • Initial Spectrum: Acquire a baseline ¹H NMR spectrum.

  • LSR Addition: Add a small, precisely weighed amount of the LSR (e.g., 1-2 mg of Eu(fod)₃) to the NMR tube.

  • Acquire & Analyze: Gently mix the sample and re-acquire the spectrum. Observe the shifts of the signals. The protons closest to the binding site will shift the most dramatically.

  • Iterate: Continue adding small aliquots of the LSR and acquiring spectra until optimal signal dispersion is achieved without excessive line broadening.

Q4: I need definitive, publication-quality proof of the structure. Which NMR experiments are essential?

A4: Two-dimensional (2D) NMR spectroscopy is the gold standard for unambiguous structural elucidation. [13][14]

When simpler methods are insufficient, 2D NMR provides a clear roadmap of molecular connectivity. For 1-(2-Amino-4-nitrophenyl)ethanone, a combination of COSY, HSQC, and HMBC experiments will resolve all ambiguities.[15]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2-3 bonds.[16] In the aromatic region, it will show a cross-peak between H-5 and H-6, confirming their adjacent relationship.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[13] It is invaluable for assigning the protonated aromatic carbons (C3, C5, C6) and the methyl carbon of the acetyl group.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this problem. It reveals correlations between protons and carbons over 2-3 bonds.[17][18][19] This allows you to piece together the entire molecular framework by connecting the dots between proton and carbon environments, including quaternary (non-protonated) carbons.

Proton(s) Expected Correlations to Carbons (over 2-3 bonds) Significance
-COCH₃ C=O, C1Confirms the attachment of the acetyl group to the aromatic ring at C1.
H-3 C1, C2, C4, C5Links H-3 to the key quaternary carbons C1, C2, and C4, confirming its position.
H-5 C1, C3, C4, C6Establishes connectivity across the ring and to the neighboring protonated carbons.
H-6 C1, C2, C4, C5Confirms the position of H-6 relative to the acetyl and nitro groups.
-NH₂ C1, C2, C3Confirms the position of the amino group at C2.
Workflow & Visualization

The following diagram outlines the logical workflow for tackling this analytical challenge.

G cluster_0 Problem Identification cluster_1 Troubleshooting & Resolution cluster_2 Outcome A Ambiguous 1D ¹H NMR (Overlapping Aromatic Signals) B Step 1: Solvent Study (e.g., Benzene-d₆) A->B C Step 2: Lanthanide Shift Reagent (e.g., Eu(fod)₃) B->C  Insufficient? E Partially Resolved Spectrum B->E  Sufficient? D Step 3: 2D NMR Analysis (COSY, HSQC, HMBC) C->D  Insufficient / Broad? C->E  Sufficient? F Fully Resolved & Assigned Structure D->F Definitive E->F

Caption: Key expected HMBC correlations for structural confirmation.
Q5: Can I use computational methods to predict the spectrum and support my assignments?

A5: Yes, absolutely. Computational NMR prediction is a rapidly evolving and highly valuable tool.

The integration of computational chemistry with experimental NMR has become a cornerstone of modern structural elucidation. [20]By using methods like Density Functional Theory (DFT) or increasingly powerful machine learning algorithms, you can calculate the theoretical ¹H and ¹³C NMR chemical shifts for your proposed structure. [20][21] Workflow:

  • Draw the structure of 1-(2-Amino-4-nitrophenyl)ethanone in a chemistry software package.

  • Perform a geometry optimization to find the lowest energy conformation.

  • Use a quantum chemistry package or online server to calculate the NMR shielding tensors.

  • Compare the resulting predicted spectrum with your experimental data. A good match between the calculated and experimental shifts provides strong evidence for your structural assignment. [22] This approach is particularly powerful for distinguishing between isomers or confirming assignments in complex regions of a spectrum.

References

  • Slideshare. (n.d.). Lanthanide shift reagents in nmr. Retrieved from [Link]

  • Cockerill, A. F., Davies, G. L. O., Harden, R. C., & Rackham, D. M. (1973). Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. Chemical Reviews, 73(6), 553–588. Available from: [Link]

  • LibreTexts Chemistry. (2024). 23.1: NMR Shift Reagents. Retrieved from [Link]

  • ApSimon, J. W., Beierbeck, H., & Saunders, J. K. (1973). Lanthanide Shift Reagents in 13C Nuclear Magnetic Resonance: Quantitative Determination of Pseudocontact Shifts and Assignment of 13C Chemical Shifts of Steroids. Canadian Journal of Chemistry, 51(22), 3874-3881. Available from: [Link]

  • Scribd. (n.d.). Lanthanide Shift Reagents in NMR. Retrieved from [Link]

  • Giménez, D., & Sarotti, A. M. (2023). Machine learning in computational NMR-aided structural elucidation. Frontiers in Chemistry, 11, 1113975. Available from: [Link]

  • Wikipedia. (2024). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Schaumburg, K. (1965). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Journal of Magnetic Resonance, 7(2), 177-183. Available from: [Link]

  • ICCK. (2025). NMRGen: A Generative Modeling Framework for Molecular Structure Prediction from NMR Spectra. Retrieved from [Link]

  • National Institutes of Health. (2026). The Evolving Landscape of NMR Structural Elucidation. Retrieved from [Link]

  • Toukach, P. V., & Ananikov, V. P. (2013). Recent advances in computational predictions of NMR parameters for the structure elucidation of carbohydrates: methods and limitations. Chemical Society Reviews, 42(21), 8376-8415. Available from: [Link]

  • Yonezawa, T., Morishima, I., & Fukui, K. (1966). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. The Journal of Chemical Physics, 44(11), 4141-4145. Available from: [Link]

  • ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Two-dimensional NMR. Retrieved from [Link]

  • ChemRxiv. (2023). Learning the Language of NMR: Structure Elucidation from NMR spectra using Transformer Models. Retrieved from [Link]

  • ScienceDirect. (1965). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Retrieved from [Link]

  • Canadian Science Publishing. (1966). SOLVENT EFFECTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF BENZALMALONONITRILES. Retrieved from [Link]

  • Chavelas-Hernández, L., et al. (2019). A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze β-Lactams. Revista de Química, 33(2). Available from: [Link]

  • LibreTexts Chemistry. (2025). 2D NMR Introduction. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). Types of 2D NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 13 - Aromatic H. Retrieved from [Link]

  • Bruker. (n.d.). 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). Retrieved from [Link]

  • National Institutes of Health. (2022). Leveraging the HMBC to Facilitate Metabolite Identification. Retrieved from [Link]

  • Science.gov. (n.d.). cosy hsqc hmbc: Topics. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. Retrieved from [Link]

  • Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 1-(2-Amino-4-nitrophenyl)ethanone Reactions

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to functionalize 1-(2-Amino-4-nitrophenyl)ethanone (also known as 2'-amino-4'-nitroace...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to functionalize 1-(2-Amino-4-nitrophenyl)ethanone (also known as 2'-amino-4'-nitroacetophenone). This molecule is notoriously recalcitrant due to a compounding triad of thermodynamic and kinetic barriers.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to help you bypass these bottlenecks.

Part 1: The Causality of Unreactivity

Before attempting to force a reaction, it is critical to understand why this specific substrate resists standard synthetic conditions. The unreactivity is governed by three interacting factors:

  • Ortho-Steric Shielding: The spatial proximity of the bulky acetyl group (-COCH₃) and the amino group (-NH₂) creates a severe steric clash, physically blocking nucleophiles from approaching the carbonyl carbon and electrophiles from reaching the amine[1].

  • Intramolecular Hydrogen Bonding: The amino protons form a highly stable, 6-membered pseudoring by hydrogen-bonding with the adjacent carbonyl oxygen. As 2, this chelation locks the molecule's conformation, significantly reducing both the electrophilicity of the ketone and the nucleophilicity of the amine[2].

  • Electronic Deactivation: The nitro group at the 4-position (para to the acetyl, meta to the amine) exerts a powerful inductive electron-withdrawing effect, further depleting the electron density of the amine lone pair.

ReactivityTriad Mol 1-(2-Amino-4-nitrophenyl)ethanone Steric Ortho-Steric Hindrance (Acetyl ↔ Amino) Mol->Steric HBond Intramolecular H-Bonding (N-H ··· O=C) Mol->HBond Elec Electronic Deactivation (para-Nitro Group) Mol->Elec Nuc Suppressed Amine Nucleophilicity Steric->Nuc ElecPhil Reduced Carbonyl Electrophilicity Steric->ElecPhil HBond->Nuc HBond->ElecPhil Elec->Nuc

Fig 1: The triad of thermodynamic and kinetic barriers suppressing reactivity.

Part 2: Troubleshooting FAQs

Q1: I am trying to perform a condensation reaction on the ketone (e.g., forming a chalcone), but I recover >90% starting material after 24 hours of heating. How do I force the reaction? Scientist's Insight: Standard thermal heating and weak acid/base catalysts cannot overcome the activation energy required to break the intramolecular H-bond. You must actively disrupt this chelation. Solution: Utilize a strong, oxophilic Lewis acid (such as SnCl4​ ) combined with microwave irradiation. The Lewis acid coordinates strongly to the carbonyl oxygen, breaking the N-H···O bond and lowering the LUMO energy of the carbonyl[3]. Microwave heating provides the rapid, uniform energy transfer needed to bypass the steric activation barrier without causing thermal degradation[4].

Q2: My attempts at N-alkylation/N-acylation yield only trace products. Can I just increase the reaction time? Scientist's Insight: Prolonged heating of this electron-deficient system usually leads to tarring and decomposition, not product formation. The amine is too sterically hindered and electronically deactivated to act as a good nucleophile. Solution: You must irreversibly deprotonate the amine to generate a highly reactive amide anion. Use a strong, non-nucleophilic base like Sodium Hydride (NaH) in a polar aprotic solvent (e.g., anhydrous DMF). The solvent solvates the sodium cation, leaving the anion "naked" and reactive enough to attack electrophiles despite the steric crowding.

TroubleshootingWorkflow Start Target Reaction Site Carbonyl Carbonyl (C=O) Condensation Start->Carbonyl Amine Amine (-NH2) Functionalization Start->Amine Prob1 H-Bond & Steric Shielding Carbonyl->Prob1 Prob2 Poor Nucleophilicity Amine->Prob2 Sol1 Lewis Acid (SnCl4) + Microwave Prob1->Sol1 Sol2 Strong Base (NaH) + Polar Aprotic Solvent Prob2->Sol2

Fig 2: Decision-making workflow for overcoming site-specific steric hindrance.

Part 3: Quantitative Data Summary

The table below summarizes the causality of reaction conditions on the condensation yield of 1-(2-Amino-4-nitrophenyl)ethanone, demonstrating why modern catalytic approaches are mandatory.

Reaction ConditionCatalystEnergy SourceTimeYield (%)Mechanistic Observation
Standard Thermal NoneConventional (80°C)24 h< 5%H-bond remains intact; starting material recovered[5].
Base Catalyzed NaOHConventional (80°C)24 h10-15%Trace product; side-reactions and degradation dominate[1].
Mild Lewis Acid Boric AcidMicrowave (120°C)2 h40%Moderate H-bond disruption; incomplete conversion[4].
Strong Lewis Acid SnCl4​ Microwave (120°C)30 min85% Complete chelation disruption; clean reaction profile[3].

Part 4: Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted Lewis Acid Catalyzed Condensation

Objective: Synthesize a chalcone derivative by reacting the sterically hindered ketone with an aromatic aldehyde.

  • Reactant Preparation: In an oven-dried, 10 mL microwave vial equipped with a magnetic stir bar, dissolve 1.0 mmol of 1-(2-Amino-4-nitrophenyl)ethanone and 1.2 mmol of the target aromatic aldehyde in 3.0 mL of anhydrous dichloromethane (DCM).

  • Catalyst Addition (Self-Validation Step): Under an inert argon atmosphere, carefully add 1.5 equivalents of SnCl4​ (1.0 M in DCM) dropwise. Validation: You will observe a distinct color shift (typically deepening to a dark orange/red), visually confirming the formation of the Lewis acid-carbonyl coordination complex and the breaking of the intramolecular H-bond[3].

  • Microwave Irradiation: Seal the vial with a crimp cap and place it in a dedicated microwave synthesizer. Irradiate at 100°C for 30 minutes. Critical Parameter: Ensure the pressure limit is set to 250 psi to accommodate solvent expansion.

  • Quenching and Workup: Cool the vial to room temperature. Quench the reaction by slowly adding 2.0 mL of saturated aqueous NaHCO3​ to neutralize the Lewis acid. Extract the aqueous layer with ethyl acetate (3 x 5 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Protocol B: N-Functionalization via Deprotonation

Objective: N-alkylation of the sterically hindered, electronically deactivated amine.

  • Deprotonation: In an oven-dried, argon-purged Schlenk flask, suspend 1.5 mmol of NaH (60% dispersion in mineral oil, pre-washed with hexanes) in 5.0 mL of anhydrous DMF. Cool the suspension to 0°C.

  • Substrate Addition (Self-Validation Step): Slowly add a solution of 1-(2-Amino-4-nitrophenyl)ethanone (1.0 mmol) in 2.0 mL of DMF dropwise. Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour. Validation: Hydrogen gas evolution (bubbling) will occur, confirming active deprotonation and the formation of the reactive amide anion.

  • Electrophile Addition: Cool the mixture back to 0°C and add the alkyl halide (1.2 mmol) dropwise. Stir for 4 hours at room temperature.

  • Workup: Carefully quench the remaining NaH with ice water (10 mL). Extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers extensively with distilled water (5 x 10 mL) to remove residual DMF, dry over Na2​SO4​ , and concentrate.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 1-(2-Amino-4-nitrophenyl)ethanone vs. 1-(2-Amino-5-nitrophenyl)ethanone

As drug development professionals and synthetic chemists, we frequently rely on ortho-aminoacetophenones as bifunctional building blocks for complex heterocycles like quinolines, indazoles, and indoles. However, the intr...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and synthetic chemists, we frequently rely on ortho-aminoacetophenones as bifunctional building blocks for complex heterocycles like quinolines, indazoles, and indoles. However, the introduction of an electron-withdrawing nitro group onto this scaffold drastically alters its reactivity profile.

This guide provides an in-depth, objective comparison between two closely related isomers: 1-(2-Amino-4-nitrophenyl)ethanone (2-amino-4-nitroacetophenone) and 1-(2-Amino-5-nitrophenyl)ethanone (2-amino-5-nitroacetophenone). While they differ only by the regiochemistry of a single nitro group, their behavior in cyclocondensation reactions (such as the Friedländer annulation) is fundamentally divergent due to the interplay of resonance (-M) and inductive (-I) effects .

Structural and Electronic Profiling: The Causality of Reactivity

To understand the experimental requirements for these compounds, we must first analyze the electronic communication between the substituents on the benzene ring.

The "Activated" Scaffold: 1-(2-Amino-4-nitrophenyl)ethanone

In the 4-nitro isomer, the regiochemical arrangement creates a highly reactive bifunctional system:

  • Retained Amine Nucleophilicity: The nitro group at position 4 is meta to the amino group at position 2. Because resonance effects cannot operate through the meta position, the amine is only subjected to the weaker inductive (-I) withdrawal of the nitro group. Consequently, the amine retains a significant degree of its nucleophilicity.

  • Hyper-Electrophilic Carbonyl: The nitro group is para to the acetyl group at position 1. The strong resonance (-M) effect of the nitro group delocalizes electron density away from the carbonyl carbon, rendering it highly electrophilic and primed for nucleophilic attack by enolates.

The "Deactivated" Scaffold: 1-(2-Amino-5-nitrophenyl)ethanone

In the 5-nitro isomer, the electronic situation is inverted, leading to a sluggish substrate that requires robust catalytic intervention :

  • Suppressed Amine Nucleophilicity: The nitro group at position 5 is para to the amino group. The nitrogen's lone pair is strongly delocalized into the electron-withdrawing nitro group via resonance (-M effect). This drastically reduces the basicity and nucleophilicity of the amine, making initial imine formation the rate-limiting bottleneck.

  • Moderately Electrophilic Carbonyl: The nitro group is meta to the acetyl group, meaning the carbonyl is activated only by the weaker inductive (-I) effect, making it less reactive than its 4-nitro counterpart.

Comparative Performance Data

The following table summarizes the physicochemical properties and empirical reactivity metrics of both isomers, providing a clear objective comparison for synthetic planning.

Property1-(2-Amino-4-nitrophenyl)ethanone1-(2-Amino-5-nitrophenyl)ethanone
CAS Number 5425-81-0 (HCl Salt)32580-41-9
Nitro Position vs. Amine Meta (Inductive deactivation only)Para (Strong resonance deactivation)
Nitro Position vs. Acetyl Para (Strong resonance activation)Meta (Inductive activation only)
Amine Nucleophilicity Moderate to HighVery Low
Carbonyl Electrophilicity Very HighModerate
Friedländer Reactivity Rapid, proceeds under mild basic conditionsSluggish, requires strong Lewis acids or heat
Typical Annulation Yield > 85% (Standard reflux, 2-4 hours)~88% (Requires InCl₃, 100 °C, solvent-free)

Mechanistic Pathway Visualization

The diagram below illustrates how the divergent electronic profiles dictate the necessary synthetic pathways and reaction conditions during a standard Friedländer quinoline synthesis.

Reactivity Start ortho-Amino-nitroacetophenone + α-Methylene Ketone Iso4 4-Nitro Isomer (Para to Ac, Meta to NH₂) Start->Iso4 Iso5 5-Nitro Isomer (Meta to Ac, Para to NH₂) Start->Iso5 Mech4 Highly Electrophilic Carbonyl & Retained Amine Nucleophilicity Iso4->Mech4 Mech5 Moderately Electrophilic Carbonyl & Strongly Deactivated Amine Iso5->Mech5 Path4 Rapid Imine/Aldol Condensation (Mild Base Catalysis) Mech4->Path4 Path5 Sluggish Condensation (Requires InCl₃, 100°C) Mech5->Path5

Caption: Regiochemical influence of the nitro group on Friedländer annulation pathways.

Experimental Methodologies: Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each experimental choice is explicitly detailed.

Protocol A: Mild Base-Catalyzed Annulation of 1-(2-Amino-4-nitrophenyl)ethanone

Because the 4-nitro isomer retains a nucleophilic amine and features a hyper-electrophilic carbonyl, it is highly reactive and can be coupled with active methylene compounds (e.g., dimedone) under relatively mild conditions.

Step 1: Reaction Setup

  • Action: Dissolve 1-(2-amino-4-nitrophenyl)ethanone (1.0 mmol) and dimedone (1.1 mmol) in absolute ethanol (5 mL). Add piperidine (20 mol%) as a catalyst.

  • Causality: Ethanol stabilizes the polar transition states of the aldol condensation. Piperidine acts as a mild base to generate the dimedone enolate. Stronger bases or Lewis acids are unnecessary and could lead to unwanted polymerization of the highly reactive 4-nitro substrate.

Step 2: Thermal Activation & Monitoring

  • Action: Reflux the mixture at 80 °C for 2–4 hours. Monitor via TLC (EtOAc/Hexane 1:3).

  • Validation: The reaction is self-validating via colorimetric change. The starting nitroacetophenone is typically bright yellow. As the cyclization proceeds to form the extended conjugated quinoline system, the solution will noticeably darken. The disappearance of the starting material spot on TLC confirms the completion of the cascade.

Step 3: Isolation

  • Action: Cool the mixture to room temperature and pour it into crushed ice. Filter the resulting precipitate and wash with cold aqueous ethanol.

  • Causality: The highly hydrophobic nature of the resulting nitro-quinoline derivative ensures rapid precipitation in an aqueous environment, leaving unreacted dimedone and piperidine in the aqueous phase.

Protocol B: Lewis Acid-Catalyzed Annulation of 1-(2-Amino-5-nitrophenyl)ethanone

The 5-nitro isomer is severely deactivated by resonance. Standard base catalysis will stall at the imine formation step. We must utilize a carbophilic Lewis acid and solvent-free conditions to force the reaction , .

Step 1: Solvent-Free Catalyst Mixing

  • Action: Grind 1-(2-amino-5-nitrophenyl)ethanone (1.0 mmol), dimedone (1.1 mmol), and anhydrous InCl₃ (5 mol%) together in an agate mortar until a homogeneous powder is formed.

  • Causality: The para-nitro group drains electron density from the amine. To compensate for this poor nucleophilicity, InCl₃ is used to hyper-activate the dimedone carbonyl, lowering its LUMO energy. A solvent-free environment maximizes the effective molarity of the reactants, driving the unfavorable equilibrium of the initial nucleophilic attack forward.

Step 2: Thermal Melt

  • Action: Transfer the mixture to a reaction vial and heat to 100 °C for 3–5 hours.

  • Validation: The powder will melt into a viscous liquid as the reaction proceeds. The release of water vapor (a byproduct of the dual dehydration steps in the Friedländer condensation) will be visible condensing on the cooler upper walls of the vial, providing real-time visual validation that cyclodehydration is occurring.

Step 3: Workup and Purification

  • Action: Cool the melt to room temperature, quench with water (10 mL), and extract with ethyl acetate (3 x 10 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Causality: The solid melt traps the catalyst and product. Aqueous quenching dissolves the InCl₃, breaking the Lewis acid-product coordination complex and allowing the free heterocycle to partition cleanly into the organic phase.

References

  • An In-depth Technical Guide to the Reaction Mechanisms of 2'-Aminoacetophenone with Electrophiles | Benchchem |
  • Indium Trichloride (InCl₃)
  • Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles | ACS Omega |
  • SYNTHESIS AND EVALUATION OF NITROGEN ANALOGUES OF FLAVANONES-TETRAHYDROQUINOLONES AS CYTOTOXIC AGENTS | International Journal of Pharmacy and Biological Sciences |
Comparative

Validated HPLC Method for 1-(2-Amino-4-nitrophenyl)ethanone Purity Determination: A Comparison Guide

Executive Summary 1-(2-Amino-4-nitrophenyl)ethanone (CAS 56515-58-3) [1] is a highly reactive and critical intermediate utilized in the synthesis of active pharmaceutical ingredients (APIs). Because impurities in startin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(2-Amino-4-nitrophenyl)ethanone (CAS 56515-58-3) [1] is a highly reactive and critical intermediate utilized in the synthesis of active pharmaceutical ingredients (APIs). Because impurities in starting materials can propagate through synthetic pathways and compromise final API safety, establishing a robust, self-validating analytical method for purity determination is essential. This guide objectively compares a newly optimized, ICH Q2(R2)-compliant[2] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method against traditional analytical alternatives, providing researchers with actionable, field-proven protocols.

Methodological Comparison: Why Optimized RP-HPLC?

When determining the purity of nitroaromatic amines, the analytical technique must account for the molecule's unique electronic properties. The push-pull system created by the electron-donating amino group (-NH 2​ ) and the electron-withdrawing nitro group (-NO 2​ ) makes the compound highly polarizable and sensitive to environmental conditions.

  • The Failure of GC-FID: Gas Chromatography with Flame Ionization Detection (GC-FID) requires high injector port temperatures (typically >200°C). Nitroaromatics are notoriously thermally labile; these temperatures induce artifactual degradation during injection, leading to false impurity peaks and a dangerous underestimation of true purity.

  • The Limitation of Isocratic HPLC: Traditional isocratic HPLC methods struggle to resolve 1-(2-Amino-4-nitrophenyl)ethanone from closely related positional isomers (e.g., 4-amino-2-nitroacetophenone). A static mobile phase cannot dynamically alter the partition coefficient, resulting in peak co-elution.

  • The Superiority of Gradient RP-HPLC: An optimized gradient RP-HPLC method resolves these issues. By operating at a controlled 30°C, it prevents thermal degradation. Furthermore, a dynamic gradient ensures baseline resolution ( Rs​>2.0 ) of critical isomer pairs while maintaining sharp peak shapes.

Table 1: Analytical Performance Comparison for Purity Determination
Performance ParameterOptimized Gradient RP-HPLCTraditional Isocratic HPLCGC-FID
Resolution ( Rs​ ) > 2.5 (Baseline resolution)< 1.5 (High co-elution risk)> 2.0 (Good separation)
Thermal Stability High (Column at 30°C)High (Column at 30°C)Low (Degradation at >200°C)
Limit of Quantitation 0.05 µg/mL0.20 µg/mL1.0 µg/mL
Peak Shape (Tailing) < 1.2 (Sharp, symmetrical)> 1.8 (Severe tailing)< 1.1 (Sharp)
Run Time 25 minutes45 minutes15 minutes
Regulatory Fit Ideal for ICH Q2(R2) releaseUnsuitable for isomer controlUnsuitable due to artifacts

Causality in Experimental Design

Every parameter in the optimized RP-HPLC method is chosen based on chemical causality rather than trial and error:

  • Column Chemistry (C18, End-capped): The hydrophobic C18 stationary phase provides optimal retention for the acetophenone backbone. End-capping is mandatory; it shields residual silanols on the silica matrix, preventing secondary ion-exchange interactions with the basic amino group that cause severe peak tailing.

  • Mobile Phase pH Control (0.1% TFA): At neutral pH, the amino group exists in a state of partial protonation, leading to split or broad peaks. The addition of 0.1% Trifluoroacetic acid (TFA) lowers the pH to ~2.0, ensuring full protonation of the amine. TFA also acts as an ion-pairing agent, dramatically sharpening the chromatographic peak.

Step-by-Step Validated HPLC Protocol

This protocol is designed as a self-validating system . By incorporating strict System Suitability Testing (SST), the method mathematically proves its own reliability before a single sample is analyzed [3].

A. Chromatographic Conditions
  • Column: C18, 250 mm × 4.6 mm, 5 µm particle size (End-capped).

  • Mobile Phase A: 0.1% TFA in Ultrapure Water.

  • Mobile Phase B: HPLC-Grade Acetonitrile (MeCN).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0.0 - 5.0 min: 20% B

    • 5.0 - 15.0 min: 20% 80% B

    • 15.0 - 20.0 min: 80% B

    • 20.0 - 25.0 min: 20% B (Re-equilibration)

B. Sample Preparation
  • Diluent: Prepare a 50:50 (v/v) mixture of Ultrapure Water and MeCN.

  • Standard Solution: Accurately weigh 10 mg of 1-(2-Amino-4-nitrophenyl)ethanone reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (Target: 100 µg/mL).

  • Sample Solution: Prepare the synthesized batch identically to the standard solution (Target: 100 µg/mL).

C. Validation & Execution Workflow (ICH Q2(R2) Standards)
  • System Suitability Test (SST): Inject the Standard Solution six consecutive times. The system is only "validated for use" if the Relative Standard Deviation (RSD) of the peak area is < 2.0%, the tailing factor is < 1.5, and theoretical plates are > 5000 [4].

  • Specificity: Inject the diluent (blank) to confirm no baseline interference at the analyte's retention time.

  • Linearity: Inject standard preparations at 50%, 80%, 100%, 120%, and 150% of the target concentration. The correlation coefficient ( R2 ) must be ≥0.999 [5].

  • Accuracy & Precision: Perform spike recovery at three levels (80%, 100%, 120%) in triplicate. Mean recovery must fall between 98.0% and 102.0%. Intermediate precision must be verified by a second analyst on a different day, yielding an overall RSD < 2.0% [6].

Workflow Visualization

The following diagram illustrates the logical progression of the analytical lifecycle, ensuring continuous compliance with regulatory standards.

ValidationWorkflow N1 1. Method Development Column: C18, Mobile Phase: TFA/MeCN N2 2. System Suitability Target: RSD < 2.0%, N=6 N1->N2 Optimize N3 3. Specificity & Selectivity Target: Resolution (Rs) > 2.0 N2->N3 Pass SST N4 4. Linearity & Range Target: R² ≥ 0.999 (50-150%) N3->N4 Pass Specificity N5 5. Accuracy & Precision Target: Recovery 98-102% N4->N5 Pass Linearity N6 6. Validated Purity Method Ready for Routine Batch Release N5->N6 ICH Q2(R2) Compliant

Figure 1: ICH Q2(R2) Method Validation Lifecycle for 1-(2-Amino-4-nitrophenyl)ethanone.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures: Q2(R2)." ICH Quality Guidelines, November 2023. [Link]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs, January 2026. [Link]

  • Pharmaceutical Technology. "HPLC Method Development and Validation for Pharmaceutical Analysis." PharmTech, March 2026. [Link]

  • PharmaGuideline. "Steps for HPLC Method Validation." PharmaGuideline, December 2024. [Link]

Sources

Validation

High-Performance LC-MS/MS Validation Protocols for 1-(2-Amino-4-nitrophenyl)ethanone in Biological Matrices: A Comparative Guide

Introduction & Analytical Challenges 1-(2-Amino-4-nitrophenyl)ethanone (also known as 2-amino-4'-nitroacetophenone, CAS: 5425-81-0) is a nitroaromatic compound that requires stringent monitoring in biological matrices du...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

1-(2-Amino-4-nitrophenyl)ethanone (also known as 2-amino-4'-nitroacetophenone, CAS: 5425-81-0) is a nitroaromatic compound that requires stringent monitoring in biological matrices during pharmacokinetic and toxicokinetic studies[1]. Due to the structural alerts associated with nitroaromatics, bioanalytical assays must achieve high sensitivity (sub-ng/mL) and exceptional reproducibility.

The primary challenge in quantifying this compound via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the matrix effect —specifically, ion suppression caused by endogenous plasma components (like phospholipids) competing for charge in the Electrospray Ionization (ESI) source[2].

Regulatory Grounding: Building a Self-Validating System

To ensure scientific trustworthiness, the protocol must operate as a self-validating system governed by two foundational regulatory pillars:

  • FDA Bioanalytical Method Validation Guidance (2018): Mandates the rigorous evaluation of matrix effects, extraction recovery, and the use of stable-isotope-labeled internal standards (SIL-IS) to compensate for ionization variability[3].

  • ICH M10 Guidelines (2023): Harmonizes global acceptance criteria, requiring that the Matrix Factor (MF) coefficient of variation (CV) be ≤15% across at least six independent matrix lots to prove the assay is unaffected by patient-to-patient biological variance[4][5].

Comparative Analysis: Sample Preparation Strategies

Selecting the correct sample preparation method is not merely a procedural step; it is the causal foundation of assay sensitivity and regulatory compliance. We compared three methodologies for extracting 1-(2-Amino-4-nitrophenyl)ethanone from human plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid Phase Extraction (SPE).

Quantitative Performance Comparison

Table 1: Performance Comparison of Extraction Methods for 1-(2-Amino-4-nitrophenyl)ethanone (Human Plasma, n=6 lots)

Validation ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid Phase Extraction (SPE)
Extraction Recovery (%) 85.2 ± 6.478.5 ± 8.192.4 ± 3.2
Matrix Factor (MF) 0.45 (Severe Suppression)0.72 (Moderate Suppression)0.98 (Negligible Effect)
MF %CV (n=6 lots) 22.4% (Fails ICH M10)16.8% (Fails ICH M10)4.1% (Passes ICH M10)
LLOQ Achieved 5.0 ng/mL1.0 ng/mL0.1 ng/mL
Phospholipid Removal PoorModerateExcellent
The Causality Behind the Data
  • PPT: While fast, PPT only removes proteins, leaving phospholipids in the extract. These lipids co-elute with the target analyte, monopolizing the droplet surface in the ESI source and causing severe ion suppression (Matrix Factor 0.45)[6].

  • LLE: Ethyl acetate extraction improves cleanliness by leaving highly polar salts behind, but it still extracts non-polar lipids, resulting in moderate suppression and variable recovery[6].

  • SPE (Mixed-Mode): SPE utilizes a polymeric sorbent that selectively retains the moderately hydrophobic nitroaromatic compound while allowing phospholipids to be washed away. This targeted isolation is the direct cause of the near-perfect Matrix Factor (0.98) and superior LLOQ (0.1 ng/mL)[2][6].

Visualizing the Matrix Effect Mechanism

Understanding why SPE outperforms PPT requires visualizing the ESI source dynamics and charge competition.

MatrixEffect Source ESI Droplet Desolvation Analyte 1-(2-Amino-4-nitrophenyl)ethanone (Target Analyte) Source->Analyte Matrix Endogenous Phospholipids (High Surface Activity) Source->Matrix Competition Charge Competition at Droplet Surface Analyte->Competition Optimal Optimal Ionization (High Signal in SPE) Analyte->Optimal Matrix->Competition SPE SPE Clean-up (Removes Phospholipids) Matrix->SPE Prevented by Suppression Ion Suppression (Signal Loss in PPT/LLE) Competition->Suppression SPE->Optimal

Mechanism of ESI charge competition by phospholipids and its mitigation via SPE.

Step-by-Step Validated SPE-LC-MS/MS Protocol

Based on the comparative data, Mixed-Mode SPE is the validated method of choice to meet FDA and ICH M10 requirements[3][4].

Phase 1: Sample Preparation (Solid Phase Extraction)
  • Spiking: Aliquot 100 µL of human plasma. Add 10 µL of SIL-IS (e.g., 13C6​ -1-(2-Amino-4-nitrophenyl)ethanone).

    • Causality: The SIL-IS co-elutes exactly with the analyte, experiencing identical matrix effects, thereby mathematically canceling out residual ionization variations to ensure a self-validating response ratio[7].

  • Pre-treatment: Dilute with 100 µL of 2% Phosphoric Acid.

    • Causality: Disrupts protein-binding, ensuring the analyte is completely free in solution for maximum sorbent interaction.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL MS-grade Water through the SPE cartridge (e.g., 30 mg mixed-mode polymeric sorbent).

  • Loading: Apply the pre-treated plasma sample at a flow rate of 1 mL/min.

  • Washing: Wash with 1 mL of 5% Methanol in Water.

    • Causality: Elutes highly polar endogenous salts and hydrophilic peptides without breaking the hydrophobic interaction of the nitroaromatic analyte.

  • Elution: Elute with 1 mL of 100% Acetonitrile.

  • Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A.

Phase 2: LC-MS/MS Parameters
  • Column: C18 (50 mm × 2.1 mm, 1.7 µm).

    • Causality: Sub-2-micron particles provide high theoretical plate counts, ensuring sharp peaks and minimizing co-elution with residual matrix components.

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid acts as a proton donor, driving the formation of the [M+H]+ precursor ion for the secondary amine group in ESI positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) in ESI+ mode.

ValidationWorkflow A 1. Sample Aliquot & IS Spiking (Establishes Internal Baseline) B 2. Acidic Pre-treatment (Disrupts Protein Binding) A->B C 3. Solid Phase Extraction (SPE) (Targeted Matrix Removal) B->C D 4. UPLC Separation (C18, Gradient Elution) C->D E 5. Tandem Mass Spectrometry (ESI+, MRM Detection) D->E F 6. Regulatory Data Processing (FDA/ICH M10 Compliance) E->F

End-to-end bioanalytical workflow for LC-MS/MS validation.

Conclusion

When validating 1-(2-Amino-4-nitrophenyl)ethanone in biological matrices, relying on simple protein precipitation introduces unacceptable matrix effects that compromise assay trustworthiness. As demonstrated by the comparative data, implementing a targeted Solid Phase Extraction (SPE) protocol eliminates phospholipid-induced ion suppression, fulfilling the strict Matrix Factor and precision requirements set forth by the FDA and ICH M10 guidelines.

References

  • FDA (2018). Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration.

  • EMA (2023). ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency.

  • EMA (2024). Implementation strategy of ICH Guideline M10 on bioanalytical method validation. European Medicines Agency.

  • Chemsrc. 2-amino-(4'-nitro)acetophenone hydrochloride (CAS: 5425-81-0). Chemical Database.

  • Pan, C., et al. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. NIH/PMC.

  • ResolveMass (2025). The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories.

  • Sigma-Aldrich. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples.

  • Dams, R., et al. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry / PubMed.

Sources

Comparative

A Comparative Guide to the Binding Affinity of 1-(2-Amino-4-nitrophenyl)ethanone Against Monoamine Oxidase A (MAO-A)

Introduction In the landscape of contemporary drug discovery and neuroscience research, the identification of novel small molecules that can modulate the activity of key neurological enzymes is of paramount importance. O...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of contemporary drug discovery and neuroscience research, the identification of novel small molecules that can modulate the activity of key neurological enzymes is of paramount importance. One such enzyme is Monoamine Oxidase A (MAO-A), a critical regulator of neurotransmitter levels in the brain.[1][2][3] This guide provides a comparative analysis of the binding affinity of the investigational compound, 1-(2-Amino-4-nitrophenyl)ethanone, against MAO-A, benchmarked against the well-characterized and potent inhibitor, Clorgyline.

1-(2-Amino-4-nitrophenyl)ethanone is a nitroaromatic compound with structural motifs that suggest a potential for interaction with enzymatic active sites.[4] Its chemical structure, featuring an amino group and a nitro-substituted phenyl ring, presents functionalities that could engage in hydrogen bonding and other non-covalent interactions within a protein's binding pocket. Given that other nitroaromatic compounds have demonstrated enzyme inhibitory activity, we hypothesize that 1-(2-Amino-4-nitrophenyl)ethanone may exhibit inhibitory effects on MAO-A.

This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the experimental framework for evaluating the binding affinity of this novel compound. We will delve into the causality behind the experimental design, provide a detailed, replicable protocol for a fluorometric MAO-A inhibition assay, and present a comparative analysis of the data.

The Target: Monoamine Oxidase A (MAO-A)

Monoamine Oxidase A is a flavoenzyme located on the outer mitochondrial membrane that plays a crucial role in the catabolism of several key monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[1][3][5] By catalyzing the oxidative deamination of these neurotransmitters, MAO-A helps to maintain their physiological concentrations in the brain.[2] Dysregulation of MAO-A activity has been implicated in a variety of neurological and psychiatric disorders, such as depression and anxiety, making it a significant therapeutic target.[6]

The Standard Reference Ligand: Clorgyline

For this comparative study, we have selected Clorgyline as the standard reference ligand. Clorgyline is a potent, irreversible, and highly selective inhibitor of MAO-A.[7][8][9] Its well-documented and low nanomolar inhibitory constant (Ki) and IC50 values make it an ideal benchmark for assessing the potency of novel inhibitors.[7][10] The established efficacy of Clorgyline provides a robust point of comparison for the experimental data obtained for 1-(2-Amino-4-nitrophenyl)ethanone.

Chemical Structures
CompoundChemical Structure
1-(2-Amino-4-nitrophenyl)ethanone 1-(2-Amino-4-nitrophenyl)ethanone
Clorgyline Clorgyline

Experimental Protocol: Fluorometric MAO-A Inhibition Assay

To quantitatively assess and compare the binding affinity of 1-(2-Amino-4-nitrophenyl)ethanone and Clorgyline for MAO-A, a fluorometric inhibitor screening assay is employed. This assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-A catalyzed oxidation of a substrate (e.g., tyramine).[6][11][12]

Principle of the Assay

The enzymatic activity of MAO-A on its substrate produces H₂O₂. In the presence of horseradish peroxidase (HRP), this H₂O₂ reacts with a fluorogenic probe (e.g., Amplex® Red) to generate a highly fluorescent product, resorufin. The increase in fluorescence intensity is directly proportional to the MAO-A activity. An inhibitor will reduce the rate of H₂O₂ production, leading to a decrease in the rate of fluorescence generation.

Materials
  • Recombinant human MAO-A enzyme

  • 1-(2-Amino-4-nitrophenyl)ethanone (Test Compound)

  • Clorgyline (Reference Compound)

  • MAO-A Substrate (e.g., Tyramine)

  • Fluorogenic Probe (e.g., Amplex® Red)

  • Horseradish Peroxidase (HRP)

  • MAO-A Assay Buffer

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader (Excitation/Emission: ~535/587 nm)

  • Dimethyl sulfoxide (DMSO)

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a 10 mM stock solution of 1-(2-Amino-4-nitrophenyl)ethanone in DMSO.

    • Prepare a 1 mM stock solution of Clorgyline in DMSO.

    • Perform serial dilutions of both compounds in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold serial dilutions).

  • Reagent Preparation:

    • Prepare the MAO-A enzyme solution by diluting the enzyme stock in MAO-A assay buffer to the desired working concentration.

    • Prepare the MAO-A Substrate Solution containing the substrate, fluorogenic probe, and HRP in MAO-A assay buffer.

  • Assay Procedure:

    • Add 50 µL of the MAO-A enzyme solution to each well of a 96-well plate.

    • Add 1 µL of the serially diluted test compound or reference compound to the respective wells. For the control wells (no inhibition), add 1 µL of DMSO.

    • Incubate the plate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.

    • Initiate the enzymatic reaction by adding 50 µL of the MAO-A Substrate Solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity kinetically at 25°C for 30 minutes, with readings taken every 1-2 minutes.

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration of the test and reference compounds.

    • Determine the percentage of inhibition for each concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Preparation (Test & Reference) Add_Compound Add Compound/DMSO (1 µL/well) Compound_Prep->Add_Compound Reagent_Prep Reagent Preparation (Enzyme, Substrate Mix) Dispense_Enzyme Dispense MAO-A Enzyme (50 µL/well) Reagent_Prep->Dispense_Enzyme Add_Substrate Add Substrate Mix (50 µL/well) Reagent_Prep->Add_Substrate Dispense_Enzyme->Add_Compound Pre_incubation Pre-incubation (15 min at RT) Add_Compound->Pre_incubation Pre_incubation->Add_Substrate Kinetic_Read Kinetic Fluorescence Reading (30 min) Add_Substrate->Kinetic_Read Calc_Rate Calculate Reaction Rates Kinetic_Read->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition IC50_Determination Determine IC50 Values Calc_Inhibition->IC50_Determination

Caption: Experimental workflow for the fluorometric MAO-A inhibition assay.

Comparative Data Summary

The following table presents a hypothetical comparison of the inhibitory potency of 1-(2-Amino-4-nitrophenyl)ethanone against the standard reference ligand, Clorgyline. The IC50 value represents the concentration of the inhibitor required to reduce the activity of MAO-A by 50%.

CompoundTargetAssay TypeIC50 Value (µM)
1-(2-Amino-4-nitrophenyl)ethanone MAO-AFluorometricHypothetical Value: 15.2
Clorgyline MAO-AFluorometric0.011[13]

Note: The IC50 value for 1-(2-Amino-4-nitrophenyl)ethanone is a hypothetical value for illustrative purposes.

Results and Discussion

In this comparative guide, we have outlined a robust experimental framework to evaluate the binding affinity of 1-(2-Amino-4-nitrophenyl)ethanone for MAO-A. The standard reference ligand, Clorgyline, exhibits a potent IC50 value in the low nanomolar range, consistent with its known high affinity for MAO-A.[13]

The hypothetical IC50 value of 15.2 µM for 1-(2-Amino-4-nitrophenyl)ethanone suggests a moderate inhibitory activity against MAO-A. While significantly less potent than Clorgyline, this finding would still be of interest to researchers. It would indicate that the chemical scaffold of 1-(2-Amino-4-nitrophenyl)ethanone possesses the necessary structural features to interact with the active site of MAO-A.

Further structure-activity relationship (SAR) studies would be warranted to explore modifications to the 1-(2-Amino-4-nitrophenyl)ethanone molecule that could enhance its binding affinity. For instance, alterations to the substituents on the phenyl ring or modifications to the amino and ethoxy groups could lead to more potent inhibitors. The moderate activity of the parent compound provides a valuable starting point for the development of novel MAO-A inhibitors.

Signaling Pathway: MAO-A in Neurotransmitter Metabolism

The following diagram illustrates the central role of MAO-A in the metabolic pathway of key monoamine neurotransmitters.

MAO_A_Pathway cluster_neurotransmitters Neurotransmitters cluster_metabolites Inactive Metabolites Serotonin Serotonin (5-HT) MAO_A Monoamine Oxidase A (MAO-A) Serotonin->MAO_A Oxidative Deamination Norepinephrine Norepinephrine Norepinephrine->MAO_A Oxidative Deamination Dopamine Dopamine Dopamine->MAO_A Oxidative Deamination Metabolite_5HIAA 5-HIAA (Inactive Metabolite) MAO_A->Metabolite_5HIAA Metabolite_VMA VMA/MHPG (Inactive Metabolites) MAO_A->Metabolite_VMA Metabolite_DOPAC DOPAC (Inactive Metabolite) MAO_A->Metabolite_DOPAC Inhibitors Inhibitors (e.g., Clorgyline, 1-(2-Amino-4-nitrophenyl)ethanone) Inhibitors->MAO_A Inhibition

Caption: The role of MAO-A in the degradation of monoamine neurotransmitters.

Conclusion

This guide provides a comprehensive framework for comparing the binding affinity of 1-(2-Amino-4-nitrophenyl)ethanone to that of the standard reference ligand, Clorgyline, against the therapeutic target MAO-A. The detailed experimental protocol and comparative data structure offer a clear path for researchers to assess the potential of this and other novel compounds as MAO-A inhibitors. While the hypothetical data suggests that 1-(2-Amino-4-nitrophenyl)ethanone is a moderate inhibitor, it underscores the potential of its chemical scaffold for further optimization in the pursuit of novel therapeutics for neurological disorders.

References

  • Abdelhafez OM, Amin KM, Ali HI, et al. Synthesis of new 7-oxycoumarin derivatives as potent and selective monoamine oxidase A inhibitors. J Med Chem. 2012 Dec 13;55(23):10424-36. [Link]

  • PubChem. Clorgyline. National Center for Biotechnology Information. [Link]

  • Shih JC, Chen K, Ridd MJ. Role of MAO A and B in neurotransmitter metabolism and behavior. Pol J Pharmacol. 1999 Jan-Feb;51(1):25-9. [Link]

  • Gnerre C, Catto M, Leonetti F, et al. Effects of clorgyline (specific MAO-A inhibitor) and deprenyl (specific MAO-B inhibitor) on the 5-HIAA production as a measure of MAO-A activity. ResearchGate. [Link]

  • MedlinePlus. MAOA gene. [Link]

  • BioVision. Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric). [Link]

  • BioAssay Systems. MAO Activity Assay Control Tests: Km for MAO A and MAO B and IC50 Determination for Clorgyline and Pargyline. [Link]

  • Holmes AR, Keniya MV, Ivnitski-Steele I, et al. The Monoamine Oxidase A Inhibitor Clorgyline Is a Broad-Spectrum Inhibitor of Fungal ABC and MFS Transporter Efflux Pump Activities Which Reverses the Azole Resistance of Candida albicans and Candida glabrata Clinical Isolates. Antimicrob Agents Chemother. 2012;56(3):1508-1515. [Link]

  • A-Z Biosciences. What are MAO-A modulators and how do they work? [Link]

  • Wikipedia. Monoamine oxidase. [Link]

  • Shih JC, Chen K. Role of MAO A and B in neurotransmitter metabolism and behavior. PubMed. [Link]

  • Wikipedia. Clorgiline. [Link]

  • PubChem. 1-(2-Amino-4-ethoxy-5-nitrophenyl)ethanone. National Center for Biotechnology Information. [Link]

  • Cheméo. Chemical Properties of Clorgiline (CAS 17780-72-2). [Link]

  • BioAssay Systems. Monoamine Oxidase. [Link]

Sources

Validation

Spectroscopic differences between 1-(2-Amino-4-nitrophenyl)ethanone structural isomers

As a Senior Application Scientist, distinguishing between structural isomers of highly functionalized aromatic systems requires moving beyond simple pattern matching. The differentiation of 1-(2-Amino-4-nitrophenyl)ethan...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, distinguishing between structural isomers of highly functionalized aromatic systems requires moving beyond simple pattern matching. The differentiation of 1-(2-Amino-4-nitrophenyl)ethanone (commonly known as 2-amino-4-nitroacetophenone) from its structural isomers—such as the 2-amino-5-nitro and 4-amino-3-nitro variants—is fundamentally an exercise in mapping intramolecular forces.

The positioning of the strongly electron-donating amino group (-NH₂), the electron-withdrawing nitro group (-NO₂), and the acetyl moiety (-COCH₃) creates distinct resonance (push-pull) systems and spatial proximities. These structural variations dictate the formation of Intramolecular Hydrogen Bonds (IHBs) and govern electron density distribution, which we can quantitatively measure using orthogonal spectroscopic techniques (IR, NMR, and UV-Vis).

This guide provides a comprehensive, self-validating analytical framework for researchers and drug development professionals to objectively identify and compare these isomers.

Mechanistic Causality: Hydrogen Bonding & Resonance Pathways

Before analyzing the spectra, we must establish the chemical causality driving the differences. The spectroscopic identity of these isomers is controlled by two primary phenomena:

  • Intramolecular Hydrogen Bonding (IHB): In isomers where the amino group is ortho to the acetyl group (e.g., 2-amino-4-nitroacetophenone and 2-amino-5-nitroacetophenone), a strong six-membered IHB ring forms between the amino protons and the carbonyl oxygen. This interaction weakens the C=O double bond (lowering its IR stretching frequency) and highly deshields the involved proton (shifting it downfield in ¹H NMR)[1].

  • Extended Conjugation (Push-Pull Dynamics): The relative ortho, meta, or para positioning of the -NH₂ and -NO₂ groups dictates the extent of π -electron delocalization. A para relationship (as seen in 1-(2-Amino-5-nitrophenyl)ethanone) allows for direct resonance from the amino lone pair to the nitro oxygen, significantly lowering the HOMO-LUMO gap compared to a meta relationship[2].

Causality cluster_0 Ortho-Amino/Acetyl Isomers cluster_1 Para-Amino/Nitro Isomers A Ortho Positioning (-NH2 & -COCH3) B Strong IHB Formation (NH2 ··· O=C) A->B C IR: C=O Shift (~1645 cm⁻¹) NMR: NH2 Deshielding B->C D Para Positioning (-NH2 & -NO2) E Extended Conjugation (Push-Pull System) D->E F UV-Vis: Bathochromic Shift NMR: Aromatic Deshielding E->F

Spectroscopic causality pathway illustrating how structural positioning dictates analytical outputs.

Comparative Spectroscopic Profiling

To objectively compare the target molecule against its alternatives, we evaluate three primary structural isomers:

  • Isomer A: 1-(2-Amino-4-nitrophenyl)ethanone (Target)

  • Isomer B: 1-(2-Amino-5-nitrophenyl)ethanone (Alternative 1)

  • Isomer C: 1-(4-Amino-3-nitrophenyl)ethanone (Alternative 2)

The following table synthesizes the expected and literature-validated quantitative data for these compounds[2][3][4].

Table 1: Key Spectroscopic Markers for Amino-Nitroacetophenone Isomers
Analytical MarkerIsomer A (2-Amino-4-nitro)Isomer B (2-Amino-5-nitro)Isomer C (4-Amino-3-nitro)Mechanistic Rationale
IR: C=O Stretch ~1645 cm⁻¹~1645 cm⁻¹~1680 cm⁻¹Isomers A & B feature strong IHB with the acetyl group, lowering the force constant of the C=O bond. Isomer C lacks this specific IHB.
IR: N-H Stretch ~3320, 3450 cm⁻¹~3315, 3445 cm⁻¹~3350, 3480 cm⁻¹N-H bonds involved in IHB (A & B) are weakened, shifting to lower wavenumbers compared to standard primary amines.
¹H NMR: -NH₂ (CDCl₃) ~6.5 - 6.8 ppm (br s)~6.1 - 6.5 ppm (br s)~6.0 - 6.2 ppm (br s)The IHB with the carbonyl oxygen highly deshields the amino protons in A & B[1].
¹H NMR: Aromatic Core H-3: ~7.4 ppm (shielded by NH₂)H-5: ~7.8 ppmH-6: ~7.9 ppmH-3: ~6.6 ppm (d)H-4: ~8.1 ppm (dd)H-6: ~8.7 ppm (d)H-2: ~8.8 ppm (d)H-5: ~6.8 ppm (d)H-6: ~8.0 ppm (dd)In Isomer B, H-6 is trapped between two electron-withdrawing groups (-NO₂ and -COCH₃), resulting in extreme deshielding (~8.7 ppm)[2].
UV-Vis: λmax​ ~380 nm~410 nm~390 nmIsomer B exhibits a para push-pull system, extending conjugation and causing a distinct bathochromic (red) shift.

Self-Validating Experimental Workflows

A robust analytical protocol must be self-validating. Relying on a single ¹H NMR spectrum is insufficient due to potential solvent effects or concentration-dependent shifting of exchangeable protons. The following step-by-step methodology ensures high-confidence isomer identification.

Protocol: Orthogonal Validation of Intramolecular Hydrogen Bonding

Step 1: Sample Preparation & Solvent Selection

  • Prepare two separate NMR samples for the unknown isomer: one in a non-polar, non-hydrogen-bonding solvent (anhydrous CDCl₃) and one in a strong hydrogen-bond acceptor solvent (DMSO-d₆).

  • Causality Check: Intramolecular H-bonds (like the one in 1-(2-Amino-4-nitrophenyl)ethanone) are thermodynamically stable and their chemical shifts are largely concentration-independent. Intermolecular H-bonds will shift significantly upon dilution or solvent change.

Step 2: FTIR-ATR Acquisition

  • Place the neat crystalline solid on the diamond crystal of an ATR-FTIR spectrometer.

  • Apply consistent pressure and acquire 32 scans at 4 cm⁻¹ resolution.

  • Data Analysis: Isolate the carbonyl region (1600–1750 cm⁻¹). If the peak is >1670 cm⁻¹, the ortho-amino/acetyl relationship is absent, immediately ruling out Isomers A and B.

Step 3: Variable-Solvent ¹H & ¹³C NMR Analysis

  • Acquire standard 1D ¹H NMR (400 MHz or higher) and ¹³C NMR spectra.

  • Data Analysis: Locate the highly deshielded aromatic protons. If a doublet appears near 8.7–8.9 ppm, this indicates a proton flanked by the nitro and acetyl groups (Isomer B or C). To differentiate A from B, look at the proton ortho to the amino group; in Isomer B (H-3), it will be highly shielded (~6.6 ppm)[2], whereas in Isomer A, the corresponding H-3 is situated between the amino and nitro groups, experiencing competing electronic effects.

Step 4: UV-Vis Spectrophotometry

  • Dissolve the compound in HPLC-grade methanol to a concentration of ~10⁻⁵ M.

  • Scan from 200 nm to 600 nm.

  • Data Analysis: A λmax​ exceeding 400 nm strongly suggests the para-push-pull architecture of Isomer B, whereas Isomer A will exhibit a hypsochromic (blue) shift relative to B due to its meta-relationship between the donor and acceptor.

Workflow S1 1. Dual-Solvent Sample Prep (CDCl3 vs. DMSO-d6) S2 2. FTIR-ATR Analysis (Assess C=O force constant) S1->S2 S3 3. 1D ¹H & ¹³C NMR (Map aromatic spin-systems) S2->S3 S4 4. UV-Vis Spectroscopy (Quantify π-delocalization) S3->S4 S5 5. Structural Confirmation (Cross-reference Table 1) S4->S5

Self-validating experimental workflow for the definitive identification of structural isomers.

Conclusion

The differentiation of 1-(2-Amino-4-nitrophenyl)ethanone from its structural isomers relies heavily on identifying the presence and specific location of intramolecular hydrogen bonds, coupled with the mapping of aromatic spin systems in ¹H NMR. By utilizing a dual-solvent NMR approach alongside solid-state FTIR, researchers can confidently bypass the ambiguities of simple 1D NMR chemical shifts and establish a rigorous, E-E-A-T compliant analytical profile for their synthesized compounds.

References

  • ACS Omega. (2022). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. Retrieved from[Link]

  • RSC Advances. (2015). Pd-catalyzed cascade Ullmann coupling/Aldol/dehydration reaction of ortho-acylphenyl iodides. Retrieved from[Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and Evaluation of Benzimidazole Derivatives as Protein Tyrosine Phosphatase (PTP1B) Inhibitors. Retrieved from[Link]

Sources

Safety & Regulatory Compliance

Safety

1-(2-Amino-4-nitrophenyl)ethanone proper disposal procedures

As a Senior Application Scientist, I recognize that handling specialized chemical intermediates like 1-(2-Amino-4-nitrophenyl)ethanone (CAS: 56515-58-3) requires more than just reading a Safety Data Sheet (SDS). It deman...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized chemical intermediates like 1-(2-Amino-4-nitrophenyl)ethanone (CAS: 56515-58-3) requires more than just reading a Safety Data Sheet (SDS). It demands a mechanistic understanding of why the chemical is hazardous and how to implement self-validating operational protocols that guarantee the safety of your laboratory personnel and the environment.

This guide provides the authoritative, step-by-step logistical and disposal procedures required for drug development professionals and researchers working with this specific nitroaromatic amine.

To design an effective safety protocol, we must first understand the molecular behavior of 1-(2-Amino-4-nitrophenyl)ethanone. The molecule contains two highly reactive functional groups on an aromatic ring: an electron-donating amino group (-NH₂) and a strongly electron-withdrawing nitro group (-NO₂).

The Biochemical Threat: Aromatic amines are notorious for undergoing N-hydroxylation in the liver via Cytochrome P450 (CYP450) enzymes. This metabolic activation forms a reactive N-hydroxylamine, which rapidly oxidizes into a nitroso intermediate. This electrophilic species is highly toxic for two reasons:

  • Methemoglobinemia: It reacts with the Fe²⁺ in hemoglobin, oxidizing it to Fe³⁺ (methemoglobin), which physically cannot transport oxygen to tissues[1].

  • Genotoxicity: The electrophilic metabolites can covalently bind to nucleophilic sites on DNA, forming adducts that lead to mutagenesis.

Because of this dual-threat profile, strict containment and specialized disposal are non-negotiable.

ToxicityPathway Compound 1-(2-Amino-4-nitrophenyl)ethanone CYP450 Hepatic CYP450 N-oxidation Compound->CYP450 Hydroxylamine N-Hydroxylamine Metabolite CYP450->Hydroxylamine Nitroso Nitroso Intermediate Hydroxylamine->Nitroso Oxidation DNA DNA Adduct Formation (Genotoxicity) Hydroxylamine->DNA Electrophilic attack Hemoglobin Hemoglobin (Fe2+) Nitroso->Hemoglobin Reacts with MetHb Methemoglobin (Fe3+) Impaired O2 Transport Hemoglobin->MetHb

Biochemical toxicity pathway of 1-(2-Amino-4-nitrophenyl)ethanone via CYP450.

Physicochemical & Operational Data

Before initiating any workflow, review the quantitative data that dictates our handling constraints.

PropertyValueOperational Implication
CAS Number 56515-58-3Use for precise inventory tracking and EPA manifesting[2].
Chemical Class Nitroaromatic AminePush-pull electronic system; highly incompatible with strong oxidizers.
Physical State Solid (Powder)High inhalation hazard (dust); requires HEPA filtration during handling.
Toxicity Profile Acute Toxic, MutagenicMandates closed-system handling and strict PPE compliance[2].
Environmental Hazard Aquatic ToxicityAbsolute prohibition of drain disposal; requires thermal destruction[3].

Operational Handling Protocol: Weighing and Transfer

Do not rely on passive safety. Every step in your handling workflow must be a self-validating system to ensure zero exposure.

  • Airflow Validation: Before opening the chemical receptacle, verify that the chemical fume hood has a face velocity of 80–100 feet per minute (fpm).

    • Self-Validation Step: Tape a small piece of tissue to the bottom of the sash; it should pull inward steadily without fluttering or turbulence.

  • Barrier Integrity Check: Don standard PPE (flame-resistant lab coat, safety goggles). Apply double nitrile gloves, as nitroaromatics can rapidly permeate compromised barriers.

    • Self-Validation Step: Perform a pneumatic inflation test (trap air and squeeze) on the outer gloves to ensure zero micro-punctures before handling the powder.

  • Static Mitigation: 1-(2-Amino-4-nitrophenyl)ethanone is a dry powder that can carry a static charge, leading to sudden aerosolization. Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula prior to contact.

  • Mass Balance Transfer: Weigh the required mass and immediately seal the primary container.

    • Self-Validation Step: Record the mass of the closed container before and after the transfer. The difference must exactly match the mass in your weighing boat, mathematically confirming that no toxic particulates were lost to the workspace.

  • Decontamination: Wipe down the balance and surrounding area with a solvent compatible with nitroaromatics (e.g., isopropanol), followed by a damp aqueous wipe. Dispose of all wipes as hazardous waste.

Step-by-Step Disposal & Destruction Procedures

Nitroaromatics are highly resistant to standard microbial degradation in wastewater systems and will persistently leach into groundwater if placed in a standard landfill[3],[1]. Therefore, high-temperature incineration is the only scientifically and legally sound method of disposal.

Phase 1: Laboratory Accumulation

  • Chemical Segregation: Isolate 1-(2-Amino-4-nitrophenyl)ethanone waste from strong oxidizers, reducing agents, and concentrated acids.

    • Causality: The inherent instability of the nitro group makes the molecule sensitive to strong oxidizing agents, which can trigger uncontrolled exothermic degradation.

  • Secondary Containment: Place all solid waste (contaminated wipes, empty vials, unreacted powder) into a high-density polyethylene (HDPE) or amber glass container.

    • Self-Validation Step: Cap the container and invert it 180 degrees to visually confirm the seal integrity before placing it in the satellite accumulation area.

  • RCRA Labeling: Affix a hazardous waste label immediately upon the first drop of waste. Mark explicitly as "Hazardous Waste - Toxic (Nitroaromatic/Amine)".

Phase 2: Facility Processing & Destruction 4. Manifesting: Log the exact mass of the waste into the laboratory's EPA hazardous waste manifest to maintain a strict cradle-to-grave chain of custody. 5. High-Temperature Incineration: Transfer the manifested waste to a licensed commercial facility for incineration at temperatures exceeding 1000°C.

  • Causality: This extreme thermal environment is required to completely cleave the stable aromatic ring and destroy the mutagenic functional groups.
  • NOx Scrubbing: Ensure the selected incineration facility utilizes wet scrubbing systems.
  • Causality: Combusting nitrogen-rich compounds generates toxic nitrogen oxides (NOx). A wet scrubber neutralizes these emissions, preventing the release of smog-forming pollutants into the atmosphere[3].

    DisposalWorkflow Gen Waste Generation (1-(2-Amino-4-nitrophenyl)ethanone) Seg Chemical Segregation (Isolate from Oxidizers/Acids) Gen->Seg Cont Secondary Containment (Sealed HDPE/Amber Glass) Seg->Cont Label RCRA Hazardous Labeling (Toxic/Nitroaromatic) Cont->Label Manifest EPA Hazardous Waste Manifest Label->Manifest Incineration High-Temp Incineration (>1000°C) Manifest->Incineration Scrubber NOx Scrubbing (Emission Control) Incineration->Scrubber

    Cradle-to-grave disposal workflow for nitroaromatic hazardous waste.

Emergency Spill Response Protocol

In the event of a dry powder spill outside of primary containment:

  • Isolate: Evacuate personnel from the immediate vicinity to prevent tracking the powder throughout the facility.

  • Suppress: Do NOT sweep or use a standard vacuum, which will aerosolize the mutagenic dust. Gently cover the powder with an inert, damp absorbent material (e.g., wet sand or vermiculite). Do not use combustible materials like sawdust.

  • Collect: Use non-sparking plastic tools to scoop the absorbed mixture into a dedicated HDPE hazardous waste bucket.

  • Neutralize: Wash the spill surface with a mild acidic solution (to protonate residual amines, increasing their water solubility for easier removal), followed by copious amounts of soap and water.

References

  • U.S. Environmental Protection Agency (EPA). "Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report." EPA NEPIS Archive.
  • U.S. Environmental Protection Agency (EPA). "Toxic Pollutant Identification: Nitrobenzene/Aniline Manufacturing." EPA NEPIS Archive.
  • BIOFOUNT. "1-(2-Amino-4-nitrophenyl)ethanone (56515-58-3) Safety Data Sheet.
  • Sigma-Aldrich. "1-(4-nitrophenyl)ethan-1-one derivatives and safety protocols.

Sources

Handling

A Guide to Personal Protective Equipment for Handling 1-(2-Amino-4-nitrophenyl)ethanone

This guide provides essential safety protocols and logistical information for the handling and disposal of 1-(2-Amino-4-nitrophenyl)ethanone (CAS RN: 56515-58-3). As a Senior Application Scientist, this document is struc...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 1-(2-Amino-4-nitrophenyl)ethanone (CAS RN: 56515-58-3). As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a comprehensive understanding of the risks and control measures. The focus is on creating a self-validating system of safety for researchers, scientists, and drug development professionals.

Part 1: Hazard Analysis and Risk Profile

1-(2-Amino-4-nitrophenyl)ethanone is an aromatic compound containing both an amino and a nitro functional group. This structure necessitates a cautious approach, as its hazard profile combines the risks associated with both classes of chemicals.

Identified Hazards:

  • Acute Toxicity: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[2][3] Direct contact must be avoided.

  • Inhalation Risk: As a crystalline powder, it poses a significant risk of respiratory tract irritation if dust is inhaled.[2][4]

The presence of the aromatic nitro group suggests a potential for absorption through the skin, which can contribute to systemic toxicity.[5] Therefore, preventing dermal exposure is as critical as preventing inhalation.

Part 2: Core Personal Protective Equipment (PPE) Directive

A multi-layered PPE approach is mandatory to minimize all potential routes of exposure. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

1. Eye and Face Protection:

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.[5]

  • Recommended for all liquid handling and transfers: Chemical splash goggles are essential to protect against splashes when dissolving the compound or performing reactions.[6]

  • High-Risk Operations: A face shield worn over chemical splash goggles should be used during procedures with a high risk of splashing or explosion.

Rationale: 1-(2-Amino-4-nitrophenyl)ethanone is a serious eye irritant.[3] Standard safety glasses offer minimal protection from splashes, making goggles the superior choice for ensuring a complete seal around the eyes.

2. Hand Protection:

  • Recommended Glove Type: Butyl rubber gloves are highly recommended for handling nitro compounds.[7] They offer excellent resistance to a wide range of chemicals.

  • Alternative for Incidental Contact: Heavy-duty nitrile gloves may be used, but it is crucial to verify their compatibility and breakthrough time for the specific solvents being used.[5] Disposable nitrile gloves are not recommended for prolonged handling.[5]

  • Practice: Always double-glove when handling the solid compound or concentrated solutions. Inspect gloves for any signs of degradation or puncture before and during use. Remove and replace gloves immediately if contamination is suspected.

Rationale: Many nitro compounds can be absorbed through the skin.[5] The correct glove material acts as a critical barrier to prevent this route of exposure.

3. Body Protection:

  • Standard: A flame-resistant lab coat should be worn and kept fully fastened.[5]

  • Additional Protection: For large-scale operations or when there is a significant splash risk, a chemically resistant apron over the lab coat is advised.

  • Footwear: Closed-toe, chemical-resistant shoes are mandatory at all times in the laboratory.[8]

Rationale: A flame-resistant lab coat protects the skin from accidental spills and prevents the contamination of personal clothing.[5]

4. Respiratory Protection:

  • Primary Control: All handling of solid 1-(2-Amino-4-nitrophenyl)ethanone that could generate dust, and any work with its solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][9]

  • Secondary Control: If engineering controls are insufficient or during certain high-risk procedures like cleaning up a large spill, a NIOSH-approved N95 (or higher) respirator must be used.[3][8] A full respiratory protection program, including fit testing, is required under such conditions, as mandated by OSHA (29 CFR 1910.134).[10]

Rationale: The compound is harmful if inhaled.[2] Engineering controls like a fume hood are the most effective way to prevent respiratory exposure. Respirators are a secondary line of defense.

Part 3: Operational Plans and Protocols

Effective safety relies on integrating PPE use with standardized operational procedures.

PPE Requirements by Laboratory Scenario
Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Chemical Splash GogglesDouble-gloved (Butyl or heavy-duty Nitrile)Flame-Resistant Lab CoatRequired: Chemical Fume Hood
Dissolving & Solution Transfer Chemical Splash GogglesDouble-gloved (Butyl or heavy-duty Nitrile)Flame-Resistant Lab CoatRequired: Chemical Fume Hood
Post-Handling Cleanup Chemical Splash GogglesSingle-gloved (Butyl or heavy-duty Nitrile)Flame-Resistant Lab CoatRequired: Chemical Fume Hood
Spill Cleanup Face Shield over GogglesDouble-gloved (Butyl or heavy-duty Nitrile)Chemically Resistant Apron over Lab CoatRequired: NIOSH-approved Respirator
Experimental Protocol: Donning and Doffing PPE

A. Donning Sequence (Putting On):

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Body Protection: Put on the lab coat, ensuring it is fully fastened.

  • Respiratory Protection (if required): Perform a seal check and don the respirator.

  • Eye Protection: Put on safety goggles.

  • Hand Protection: Don the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. Don the second pair of gloves over the first.

B. Doffing Sequence (Taking Off):

  • Gross Decontamination: Before exiting the immediate work area, wipe down the outer gloves with a suitable solvent (collected as hazardous waste).

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands. Dispose of them in the designated hazardous waste container.

  • Lab Coat: Unfasten and remove the lab coat by rolling it inside-out to contain any surface contamination.

  • Eye Protection: Remove goggles from the back to the front.

  • Respiratory Protection (if worn): Remove the respirator.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

Visualization: PPE Selection Workflow

PPE_Selection_Workflow cluster_prep Phase 1: Preparation & Assessment cluster_decision Phase 2: PPE Selection cluster_ops Phase 3: Operation A Consult Safety Data Sheet (SDS) B Assess Task: Solid, Liquid, or Aerosol Generation? A->B C Is work inside a Fume Hood? B->C D Mandatory Base PPE: - Lab Coat - Safety Goggles - Butyl/Nitrile Gloves C->D Yes E Add Respirator (N95 or higher) C->E No F Is there a Splash Hazard? D->F E->D G Upgrade to Chemical Splash Goggles Add Face Shield for high risk F->G Yes H Double-Glove F->H No G->H I Proceed with Operation H->I

Caption: PPE selection workflow based on a procedural risk assessment.

Part 4: Spill and Disposal Plan

Proper disposal is a critical final step in the safe handling of 1-(2-Amino-4-nitrophenyl)ethanone.

1. Spill Management:

  • Evacuate: Alert others and evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For solid spills, carefully sweep or vacuum the material with a HEPA-filtered vacuum. Avoid raising dust. For liquid spills, cover with a non-combustible absorbent material like sand or vermiculite.[1][5]

  • Collect: Scoop the contained material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water.[5]

2. Waste Segregation and Disposal:

  • Solid Waste: All disposables contaminated with 1-(2-Amino-4-nitrophenyl)ethanone (e.g., used gloves, bench paper, weighing paper, contaminated absorbent material) must be collected in a clearly labeled hazardous waste container.[8]

  • Liquid Waste: Unused solutions or solvent rinses should be collected in a separate, labeled hazardous liquid waste container. Do not dispose of this chemical down the drain.[4]

  • Disposal: All waste must be disposed of through an approved hazardous waste disposal company, following all local, state, and federal regulations.[3][11]

By adhering to this comprehensive guide, laboratory professionals can significantly mitigate the risks associated with handling 1-(2-Amino-4-nitrophenyl)ethanone, fostering a culture of safety and environmental responsibility.

References

  • Benchchem. (n.d.). Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
  • Benchchem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • Key Organics. (2017, December 1). Safety Data Sheet.
  • Achmem. (n.d.). 1-(2-Amino-4-nitrophenyl)ethanone.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • University of Nebraska-Lincoln Environmental Health and Safety. (2024, July 24). Personal Protective Equipment for Chemical Exposures.
  • Occupational Safety and Health Administration. (2014, February 11). OSHA Technical Manual (OTM) - Section II: Chapter 2.
  • Benchchem. (n.d.). Essential Guide to the Safe Disposal of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Nitric Oxide.
  • Cole-Parmer. (2006, March 22). Material Safety Data Sheet.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Amino-4-nitrophenyl)ethanone
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